molecular formula C16H22O8 B15560444 Macrosphelide A

Macrosphelide A

Numéro de catalogue: B15560444
Poids moléculaire: 342.34 g/mol
Clé InChI: MJMMUATWVTYSFD-MGQLGLDKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Macrosphelide A is a macrolide.
(4S,7Z,9R,10S,13Z,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione has been reported in Microsphaeropsis with data available.
an anti-cell adhesion substance;  a 16-membered macrolide antibiotic with 3 ester bonds in the ring structure;  structure given in first source

Propriétés

IUPAC Name

(4S,7Z,9R,10S,13Z,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4-,7-5-/t9-,10-,11-,12+,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMMUATWVTYSFD-MGQLGLDKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)O[C@H]([C@@H](/C=C\C(=O)O[C@H]([C@@H](/C=C\C(=O)O1)O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Macrosphelide A from Microsphaeropsis sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide A, a novel 16-membered macrocyclic lactone, was first identified as a potent inhibitor of cell-cell adhesion. Isolated from the fermentation broth of the fungus Microsphaeropsis sp. FO-5050, this natural product has garnered significant interest within the scientific community due to its unique structure and biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visual workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The intricate process of cell adhesion is fundamental to a vast array of physiological and pathological events, including immune responses, inflammation, and cancer metastasis. The search for novel molecules that can modulate these interactions is a key focus of modern drug discovery. In 1995, a screening program for inhibitors of cell-cell adhesion led to the discovery of a new class of compounds, the macrosphelides, from the cultured broth of Microsphaeropsis sp. FO-5050.[1] this compound, the most potent of these, was found to dose-dependently inhibit the adhesion of human promyelocytic leukemia HL-60 cells to human umbilical vein endothelial cells (HUVEC) activated by lipopolysaccharide (LPS).[1] This document outlines the technical details of its discovery and isolation.

Physicochemical Properties of this compound

This compound is a 16-membered macrolide characterized by the presence of three ester bonds within its ring structure.[1] Its molecular formula was determined to be C₁₆H₂₂O₈ with a molecular weight of 342.[2]

PropertyValueReference
Molecular FormulaC₁₆H₂₂O₈[2]
Molecular Weight342[2]

Fermentation and Production

This compound is produced by the fungal strain Microsphaeropsis sp. FO-5050. The following protocol outlines the fermentation process for the production of this compound.

Culture and Fermentation Protocol

A seed culture of Microsphaeropsis sp. FO-5050 is prepared by inoculating a suitable medium and incubating for a specified period. This seed culture is then used to inoculate a larger production fermentation.

Seed Culture:

  • Medium: Specific details on the seed culture medium composition are proprietary to the original research group. A typical fungal seed medium would consist of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Incubation: The culture is incubated at a controlled temperature (typically 25-28°C) with agitation for 2-3 days.

Production Fermentation:

  • Medium: The production medium composition is also proprietary. It is designed to optimize the yield of secondary metabolites like this compound.

  • Inoculation: The production fermenter is inoculated with the seed culture.

  • Fermentation Parameters:

    • Temperature: Maintained at a constant temperature, typically in the range of 25-28°C.

    • Agitation: Continuous agitation is provided to ensure proper aeration and nutrient distribution.

    • Aeration: Sterile air is supplied to the fermenter.

    • pH: The pH of the medium is monitored and may be controlled.

    • Duration: The fermentation is carried out for a period of several days, during which the production of this compound is monitored.

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques. The overall workflow for isolation and purification is depicted below.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Microsphaeropsis sp. FO-5050 Centrifugation Centrifugation to separate mycelia and supernatant Fermentation->Centrifugation SolventExtraction Extraction of supernatant with ethyl acetate (B1210297) Centrifugation->SolventExtraction Concentration1 Concentration of ethyl acetate extract SolventExtraction->Concentration1 SilicaGel Silica (B1680970) Gel Column Chromatography Concentration1->SilicaGel ODS ODS Column Chromatography SilicaGel->ODS PrepTLC Preparative TLC ODS->PrepTLC HPLC Preparative HPLC PrepTLC->HPLC PureCompound Pure this compound HPLC->PureCompound

Figure 1: Isolation and purification workflow for this compound.
Detailed Isolation Protocol

  • Extraction: The fermentation broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient). Fractions are collected and tested for their anti-adhesion activity.

  • ODS Column Chromatography: Active fractions from the silica gel chromatography are pooled, concentrated, and further purified by reversed-phase chromatography on an ODS (octadecylsilane) column. A typical elution system is a gradient of methanol (B129727) in water.

  • Preparative TLC and HPLC: Further purification is achieved through preparative thin-layer chromatography (TLC) and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

From a fermentation broth, the following yields of macrosphelides were obtained:

CompoundYield (mg)
This compound580
Macrosphelide B16
Macrosphelide C1.8
Macrosphelide D8.0

Structure Elucidation

The planar structure and stereochemistry of this compound were determined using a combination of spectroscopic methods.

Spectroscopic and Spectrometric Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and exact mass of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provided information about the number and types of protons and their neighboring environments.

    • ¹³C NMR: Provided information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HMQC, HMBC): These experiments were used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

  • X-ray Crystallography: Single-crystal X-ray analysis provided the definitive three-dimensional structure and absolute stereochemistry of this compound.

The logical workflow for structure elucidation is presented below.

G cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_result Final Structure HRMS High-Resolution Mass Spectrometry MolFormula Determine Molecular Formula HRMS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) FuncGroups Identify Functional Groups NMR_1D->FuncGroups NMR_2D 2D NMR (COSY, HMQC, HMBC) Connectivity Establish C-H Framework and Connectivity NMR_2D->Connectivity Xray X-ray Crystallography Stereochem Determine Relative and Absolute Stereochemistry Xray->Stereochem FinalStructure Elucidate Final Structure of this compound MolFormula->FinalStructure FuncGroups->FinalStructure Connectivity->FinalStructure Stereochem->FinalStructure

Figure 2: Logical workflow for the structure elucidation of this compound.

Biological Activity: Inhibition of Cell-Cell Adhesion

This compound was identified based on its ability to inhibit the adhesion of HL-60 cells to LPS-activated HUVECs.

Cell Adhesion Assay Protocol
  • Cell Culture:

    • HUVECs: Human umbilical vein endothelial cells are cultured in endothelial cell growth medium (EGM) in 96-well plates until a confluent monolayer is formed.

    • HL-60 Cells: Human promyelocytic leukemia cells are maintained in suspension culture in RPMI-1640 medium supplemented with fetal bovine serum (FBS).

  • Activation of HUVECs: The HUVEC monolayer is washed and then incubated with fresh medium containing lipopolysaccharide (LPS) for a period of time (e.g., 4 hours) to induce the expression of adhesion molecules.

  • Labeling of HL-60 Cells: HL-60 cells are labeled with a fluorescent dye (e.g., calcein-AM) according to the manufacturer's protocol. This allows for the quantification of adherent cells.

  • Co-incubation and Adhesion:

    • The LPS-containing medium is removed from the HUVEC monolayer, and the cells are washed.

    • The test compound (this compound) at various concentrations is added to the HUVEC monolayer and incubated for a short period.

    • The fluorescently labeled HL-60 cells are then added to the wells containing the HUVEC monolayer and the test compound.

    • The plate is incubated for a specific time (e.g., 1 hour) to allow for cell adhesion.

  • Washing and Quantification:

    • Non-adherent HL-60 cells are removed by gentle washing with phosphate-buffered saline (PBS).

    • The fluorescence of the remaining adherent HL-60 cells is measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of cell adhesion is calculated as the percentage decrease in fluorescence in the presence of the test compound compared to the control (LPS-activated HUVECs without the compound). The IC₅₀ value is determined from the dose-response curve.

Quantitative Bioactivity Data

This compound demonstrated potent, dose-dependent inhibition of HL-60 cell adhesion to LPS-activated HUVECs.[1]

CompoundIC₅₀ (µM)
This compound3.5[1]
Macrosphelide B36[1]

Importantly, this compound did not exhibit cytotoxic effects on various cell lines at concentrations up to 100 µg/ml, nor did it show antimicrobial activity at concentrations up to 1000 µg/ml, indicating a specific mechanism of action related to cell adhesion.[1]

Conclusion

This compound, isolated from Microsphaeropsis sp. FO-5050, represents a significant discovery in the field of natural products with potential therapeutic applications. Its ability to inhibit cell-cell adhesion without significant cytotoxicity makes it an attractive lead compound for the development of novel anti-inflammatory and anti-metastatic agents. The detailed protocols and data presented in this technical guide provide a valuable resource for researchers seeking to further investigate the properties and potential of this compound and related compounds.

References

Macrosphelide A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide A, a 16-membered macrolide antibiotic, has garnered significant attention in the scientific community for its potent inhibitory effects on cell-cell adhesion, a critical process in various pathological conditions, including inflammation and cancer metastasis.[1] Isolated from the fermentation broth of the fungus Microsphaeropsis sp. FO-5050, this natural product possesses a unique chemical architecture characterized by three intramolecular ester bonds.[1][2][3] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, along with detailed experimental protocols for its isolation and synthesis, and a summary of its key quantitative data.

Chemical Structure and Physicochemical Properties

This compound is a polyketide-derived macrolide with the molecular formula C₁₆H₂₂O₈ and a molecular weight of 342.34 g/mol .[3] The structure is a 16-membered ring containing three ester linkages.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₂O₈
Molecular Weight 342.34 g/mol
IUPAC Name (4S,7Z,9R,10S,13Z,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione
CAS Number 172923-77-2
Appearance White powder

Stereochemistry

The intricate stereochemistry of this compound has been elucidated through a combination of spectroscopic methods, including NMR studies and X-ray crystallographic analysis, as well as through total synthesis. The absolute configuration of the six chiral centers has been determined as (4S, 9R, 10S, 15R, 16S). The two double bonds within the macrocycle possess a Z configuration.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR data.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-H₂2.65, 2.80dd, dd14.5, 9.0; 14.5, 3.5
4-H5.25m
4-CH₃1.30d6.5
6-H5.85dd11.0, 1.5
7-H5.45ddd11.0, 9.0, 1.5
8-H4.40m
9-H4.15m
10-H5.15dq9.5, 6.5
10-CH₃1.25d6.5
12-H5.75dd11.0, 1.5
13-H5.50ddd11.0, 9.5, 1.5
14-H4.25m
15-H3.85m
16-H5.05dq9.0, 6.5
16-CH₃1.20d6.5
9-OH2.50d4.0
15-OH2.45d4.5

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
1170.5
2168.0
340.5
470.0
4-CH₃20.0
5172.0
6123.0
7135.0
872.5
968.5
1075.0
10-CH₃18.0
11171.0
12125.0
13133.0
1471.5
1567.5
1673.0
16-CH₃19.0

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of cell-cell adhesion. It dose-dependently inhibits the adhesion of human promyelocytic leukemia HL-60 cells to human umbilical vein endothelial cells (HUVECs) that have been activated with lipopolysaccharide (LPS).

Table 4: Biological Activity of this compound

ActivityCell Line/TargetIC₅₀/MICReference
Cell Adhesion Inhibition HL-60 cells to LPS-activated HUVECs3.5 µM
Antimicrobial Activity Various Gram-positive bacteria>1000 µg/ml
Cytocidal Activity Various cell lines>100 µg/ml

The mechanism of action for its anti-adhesion properties is believed to involve the inhibition of E-selectin, a key adhesion molecule expressed on the surface of endothelial cells. By interfering with the function of E-selectin, this compound prevents the initial tethering and rolling of leukocytes, which are crucial steps in the inflammatory cascade and metastatic processes. More recent studies have suggested that this compound may also exert its anti-cancer effects by simultaneously inactivating key enzymes in glycolysis and the TCA cycle, such as enolase 1 (ENO1) and aldolase (B8822740) A (ALDOA).

MacrosphelideA_MOA MacrosphelideA This compound E_selectin E-selectin on Endothelial Cells MacrosphelideA->E_selectin Inhibits Adhesion Cell Adhesion (Tethering & Rolling) E_selectin->Adhesion Mediates Leukocyte Leukocyte Leukocyte->E_selectin Binds to Inflammation Inflammation Adhesion->Inflammation Metastasis Metastasis Adhesion->Metastasis

Inhibition of E-selectin-mediated cell adhesion by this compound.

Experimental Protocols

Isolation and Purification of this compound from Microsphaeropsis sp. FO-5050

The following is a generalized protocol for the isolation of this compound based on published methods.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 1. Cultivation of Microsphaeropsis sp. FO-5050 in a suitable medium for several days. Centrifugation 2. Centrifugation of the culture broth to separate the mycelium and supernatant. Fermentation->Centrifugation Solvent_Extraction 3. Extraction of the supernatant with an organic solvent (e.g., ethyl acetate). Centrifugation->Solvent_Extraction Concentration 4. Concentration of the organic extract under reduced pressure. Solvent_Extraction->Concentration Silica_Gel 5. Silica (B1680970) gel column chromatography of the crude extract. Concentration->Silica_Gel HPLC 6. Further purification by high-performance liquid chromatography (HPLC). Silica_Gel->HPLC Pure_Compound 7. Isolation of pure this compound. HPLC->Pure_Compound

General workflow for the isolation of this compound.
  • Fermentation: The fungal strain Microsphaeropsis sp. FO-5050 is cultured in a suitable liquid medium at a controlled temperature for several days to allow for the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the desired compounds into the organic phase.

  • Purification: The organic extract is concentrated under reduced pressure to yield a crude extract. This crude material is then subjected to a series of chromatographic techniques, typically starting with silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported, often employing different strategies for the key macrocyclization step. A common approach involves the synthesis of key fragments followed by their coupling and subsequent ring closure.

Retrosynthesis MacrosphelideA This compound Seco_acid Seco-acid Precursor MacrosphelideA->Seco_acid Macrolactonization Fragment_A Fragment A (C1-C8) Seco_acid->Fragment_A Fragment_B Fragment B (C9-C16) Seco_acid->Fragment_B Chiral_Pool Chiral Pool Starting Materials (e.g., (R)- and (S)-3-hydroxybutanoate) Fragment_A->Chiral_Pool Fragment_B->Chiral_Pool

References

An In-depth Technical Guide to the Physicochemical Properties of Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide A, a 16-membered macrolide antibiotic, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Initially isolated from the fungus Microsphaeropsis sp. (strain FO-5050), it was identified as a potent inhibitor of cell-cell adhesion.[1][3] Subsequent research has unveiled its potential as an anticancer agent, operating through the induction of apoptosis and the targeted inhibition of key metabolic enzymes.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known signaling pathways to facilitate further research and drug development endeavors.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is crucial for its handling, formulation, and interpretation in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₂O₈
Molecular Weight 342.34 g/mol
Appearance White solid powder
Solubility Soluble in DMSO, chloroform (B151607), methanol, ethyl acetate, and dimethyl ether. Insoluble in water and hexane.
CAS Number 172923-77-2
Purity (typical) ≥95% (HPLC)
Storage Conditions Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Protect from light.
Exact Mass 342.1315
Elemental Analysis C, 56.14%; H, 6.48%; O, 37.39%

Spectral Data

The structural elucidation of this compound has been determined through various spectroscopic methods. While detailed spectral data is dispersed across various publications, this section summarizes the key analytical techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the structure of this compound. The chemical shifts and coupling constants provide a detailed map of the proton and carbon environments within the molecule.

  • ¹H NMR: The proton NMR spectrum of this compound reveals characteristic signals for its methyl, methine, and olefinic protons.

  • ¹³C NMR: The carbon NMR spectrum is essential for identifying the carbonyl carbons of the ester groups, the sp² carbons of the double bonds, and the sp³ carbons of the macrolide ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the parent ion generates a characteristic fragmentation pattern that can be used for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. Key absorption bands would be expected for the hydroxyl (-OH), carbonyl (C=O) of the ester groups, and carbon-carbon double bond (C=C) functionalities.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Microsphaeropsis sp. FO-5050

The following protocol is based on the original isolation method described by Hayashi et al., 1995.

3.1.1. Fermentation

  • A seed culture of Microsphaeropsis sp. FO-5050 is prepared by inoculating a suitable medium (e.g., potato dextrose broth) and incubating for 3-4 days at 27°C with shaking.

  • The seed culture is then used to inoculate a larger production culture, which is fermented for 7-10 days under the same conditions.

3.1.2. Extraction

  • The fermentation broth is centrifuged to separate the mycelium from the supernatant.

  • The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

3.1.3. Purification

  • The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

  • Active fractions are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a suitable mobile phase (e.g., methanol-water gradient) to yield pure this compound.

Cell Adhesion Assay

This assay is used to determine the inhibitory effect of this compound on the adhesion of cancer cells to endothelial cells.

  • Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and grown to confluence.

  • HUVECs are activated with lipopolysaccharide (LPS) for 4-6 hours.

  • Human leukemia cells (e.g., HL-60) are labeled with a fluorescent dye (e.g., calcein-AM).

  • The labeled HL-60 cells are pre-incubated with varying concentrations of this compound for 30 minutes.

  • The treated HL-60 cells are then added to the activated HUVEC monolayer and incubated for 30-60 minutes.

  • Non-adherent cells are removed by gentle washing.

  • The fluorescence of the adherent cells is measured using a fluorescence plate reader.

  • The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of cell adhesion.

Cytotoxicity and Apoptosis Assays

These assays are used to evaluate the anticancer effects of this compound.

3.3.1. Cell Viability Assay (MTT Assay)

  • Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with various concentrations of this compound for 24-72 hours.

  • MTT reagent is added to each well and incubated for 2-4 hours.

  • The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at 570 nm.

3.3.2. Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

  • Cells are treated with this compound as described above.

  • Cells are harvested and washed with PBS.

  • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through multiple signaling pathways. The following diagrams illustrate two of its key mechanisms of action.

Induction of Apoptosis via JNK Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells, in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical regulator of cell death in response to cellular stress.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress ASK1 ASK1 Cellular Stress->ASK1 MKK4/7 MKK4/7 ASK1->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Bim/Bax Bim/Bax JNK->Bim/Bax Apoptosis Apoptosis c-Jun->Apoptosis Transcriptional Activation Mitochondrion Mitochondrion Bim/Bax->Mitochondrion Promotes Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-3->Apoptosis Execution

JNK-Mediated Apoptotic Pathway of this compound
Inhibition of Cancer Metabolism

A significant aspect of this compound's anticancer activity is its ability to target key enzymes in cancer cell metabolism, specifically those involved in the Warburg effect. It has been shown to inhibit Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH).

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Glucose->Fructose-1,6-bisphosphate ALDOA ALDOA Fructose-1,6-bisphosphate->ALDOA 2-Phosphoglycerate 2-Phosphoglycerate ENO1 ENO1 2-Phosphoglycerate->ENO1 Pyruvate Pyruvate Fumarate Fumarate Pyruvate->Fumarate ... ALDOA->2-Phosphoglycerate Cancer Cell Proliferation Cancer Cell Proliferation ENO1->Pyruvate FH FH Fumarate->FH Malate Malate FH->Malate This compound This compound Inhibition This compound->Inhibition Inhibition->ALDOA Inhibition->ENO1 Inhibition->FH

Inhibition of Metabolic Enzymes by this compound

Conclusion

This compound continues to be a molecule of significant interest due to its multifaceted biological activities. This technical guide provides a centralized resource of its physicochemical properties, key experimental methodologies, and known mechanisms of action. It is intended to serve as a valuable tool for researchers and professionals in the fields of natural product chemistry, oncology, and drug discovery, fostering further investigation into the therapeutic potential of this promising macrolide.

References

In-Depth Technical Guide: The Biological Activity of Macrosphelide A on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Macrosphelide A (MSPA), a 16-membered macrolide, with a specific focus on its effects on cancer cells. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a valuable resource for oncology and drug discovery research.

Quantitative Analysis of Cytotoxic and Apoptotic Activity

This compound has demonstrated selective cytotoxic effects against various human cancer cell lines while showing reduced toxicity towards normal cells. The available data on its activity is summarized below.

Table 1: Cytotoxicity of this compound (MSPA) in Human Cancer and Non-Cancer Cell Lines
Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)Reference
HepG2Hepatocellular Carcinoma12.59651.7[1]
HL-60Promyelocytic Leukemia12.59654.6[1]
MCF-7Breast Adenocarcinoma12.59648.4[1]
THLE-3Normal Liver Epithelial12.59678.2[1]
PBMCPeripheral Blood Mononuclear Cells12.59686.2[1]
MCF-10ANon-tumorigenic Breast Epithelial12.59694.5
Table 2: Apoptosis Induction by this compound (MSPA)
Cell LineMSPA Concentration (µM)Incubation Time (h)Apoptotic Cells (%) (Annexin V Positive)Reference
HL-6012.57227.8 (Early Apoptosis)
HepG212.57214.1 (Late Apoptosis)

Mechanism of Action: Targeting Cancer Metabolism

Recent studies have elucidated a key mechanism by which this compound exerts its anti-cancer effects: the disruption of cancer cell metabolism, specifically targeting the Warburg effect. MSPA has been shown to directly bind to and inhibit three key metabolic enzymes:

  • Enolase 1 (ENO1)

  • Aldolase A (ALDOA)

  • Fumarate Hydratase (FH)

The simultaneous inhibition of these enzymes impairs glycolysis and the tricarboxylic acid (TCA) cycle, leading to a reduction in glucose consumption and lactate (B86563) production. This metabolic disruption ultimately triggers apoptosis in cancer cells.

cluster_0 This compound (MSPA) Inhibition cluster_1 Metabolic Pathways cluster_2 Target Enzymes cluster_3 Cellular Effects MSPA This compound ENO1 ENO1 MSPA->ENO1 inhibits ALDOA ALDOA MSPA->ALDOA inhibits FH FH MSPA->FH inhibits Glycolysis Glycolysis Reduced_Glucose_Uptake Reduced Glucose Consumption Glycolysis->Reduced_Glucose_Uptake disruption leads to Reduced_Lactate Reduced Lactate Release Glycolysis->Reduced_Lactate disruption leads to TCA_Cycle TCA Cycle Apoptosis Apoptosis TCA_Cycle->Apoptosis disruption contributes to Reduced_Glucose_Uptake->Apoptosis contributes to Reduced_Lactate->Apoptosis contributes to

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

Cytotoxicity Assay (ATP Measurement)

This protocol is for determining cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • White, opaque-walled multi-well plates

  • Cell culture medium

  • Test compound (this compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of MSPA to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Add 100 µL of the CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average luminescence of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V/7-AAD Staining and Flow Cytometry)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • 10X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.

  • Cell Harvesting: For suspension cells, centrifuge to pellet. For adherent cells, gently trypsinize and then centrifuge.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

    • Necrotic cells: Annexin V-negative and 7-AAD-positive.

Target Identification Workflow (Affinity Chromatography-Mass Spectrometry)

This workflow outlines the process used to identify the protein targets of this compound.

cluster_0 Probe Preparation cluster_1 Protein Extraction and Binding cluster_2 Isolation and Identification A1 Synthesize Biotinylated This compound Probe A2 Immobilize Probe on Streptavidin-Coated Beads A1->A2 B2 Incubate Lysate with MSPA-Beads A2->B2 B1 Prepare Cancer Cell Lysate B1->B2 C1 Wash Beads to Remove Non-Specific Binders B2->C1 C2 Elute Bound Proteins C1->C2 C3 SDS-PAGE Separation C2->C3 C4 In-Gel Digestion C3->C4 C5 LC-MS/MS Analysis C4->C5 C6 Database Search and Protein Identification C5->C6

Caption: Experimental workflow for identifying protein targets of MSPA.

Procedure Outline:

  • Probe Synthesis and Immobilization: A biotinylated derivative of this compound is synthesized. This probe is then immobilized on streptavidin-coated beads.

  • Protein Extraction: A protein lysate is prepared from the cancer cells of interest.

  • Affinity Pulldown: The cell lysate is incubated with the MSPA-conjugated beads, allowing MSPA to bind to its protein targets.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads.

  • Protein Separation and Identification: The eluted proteins are separated by SDS-PAGE. The protein bands of interest are excised, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is used to search protein databases to identify the proteins that were pulled down by the MSPA probe.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity, primarily through the targeted disruption of key metabolic pathways essential for cancer cell survival. Its ability to induce apoptosis selectively in cancer cells makes it a promising candidate for further drug development.

Future research should focus on:

  • Expanding the quantitative dataset: Determining the IC50 values of MSPA in a broader panel of cancer cell lines to better understand its spectrum of activity.

  • In vivo studies: Evaluating the efficacy and safety of MSPA in preclinical animal models of cancer.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing new analogues of MSPA to potentially enhance its potency and drug-like properties.

  • Elucidating further mechanisms: Investigating other potential signaling pathways that may be modulated by MSPA in cancer cells.

References

Macrosphelide A: A Technical Guide to its Potential as an Anticancer Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide A (MSPA), a 16-membered macrolide originally isolated from Microsphaeropsis sp., has emerged as a compound of significant interest in oncology research. Initially recognized for its ability to inhibit cell-cell adhesion, subsequent investigations have revealed its potent cytotoxic and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties. It consolidates quantitative data on its biological activity, presents detailed methodologies for key experimental assays, and visualizes the intricate signaling pathways implicated in its mechanism of action. This document is intended to serve as a core resource for researchers and professionals in drug discovery and development, aiming to facilitate further exploration of this compound's therapeutic potential.

Introduction

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of biomedical research. Natural products have historically been a rich reservoir for the discovery of new therapeutic leads. Macrosphelides, a class of macrolactone polyketides, have demonstrated a range of biological activities, with this compound being a prominent member.[1][2] Its anticancer effects are multifaceted, primarily attributed to the induction of apoptosis through both intrinsic and extrinsic signaling pathways.[1][3] More recently, a novel mechanism has been identified, highlighting its ability to target the metabolic reprogramming characteristic of cancer cells, often referred to as the Warburg effect.[1][4] This guide will delve into the technical details of this compound's anticancer profile, providing a foundational resource for its scientific evaluation.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound has been assessed against various human cancer and non-cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation. The following tables summarize the available quantitative data on the cytotoxic effects of this compound.

Table 1: Cytotoxicity of this compound (MSPA) in Human Cancer and Non-Cancer Cell Lines [5]

Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)
HepG2Hepatocellular Carcinoma12.57251.7
HL60Promyelocytic Leukemia12.57254.6
MCF-7Breast Adenocarcinoma12.57248.4
THLE-3Normal Liver Epithelial12.57278.2
PBMCPeripheral Blood Mononuclear Cells12.57286.2
MCF-10ANon-tumorigenic Breast Epithelial12.57294.5

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: the induction of apoptosis and the disruption of cancer cell metabolism.

Induction of Apoptosis

This compound and its derivatives have been shown to induce apoptosis in cancer cells through a mechanism that involves the generation of reactive oxygen species (ROS).[1][3] This oxidative stress triggers downstream signaling cascades that engage both the extrinsic and intrinsic apoptotic pathways.

A proposed signaling cascade for macrosphelide-induced apoptosis is as follows:

  • ROS Generation: A rapid increase in intracellular ROS levels.[1]

  • JNK Activation: Activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

  • Extrinsic Pathway Activation: Upregulation of Fas expression and subsequent activation of caspase-8.[1][3]

  • Intrinsic Pathway Engagement: The extrinsic pathway is linked to the intrinsic pathway through the cleavage of Bid, a Bcl-2 family protein.[3]

cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound ROS Generation ROS Generation This compound->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation Fas Upregulation Fas Upregulation JNK Activation->Fas Upregulation Fas Receptor Fas Receptor Fas Upregulation->Fas Receptor Caspase-8 Activation Caspase-8 Activation Fas Receptor->Caspase-8 Activation Extrinsic Pathway Bid Cleavage Bid Cleavage Caspase-8 Activation->Bid Cleavage Apoptosis Apoptosis Caspase-8 Activation->Apoptosis Intrinsic Pathway Intrinsic Pathway Bid Cleavage->Intrinsic Pathway Intrinsic Pathway->Apoptosis

Proposed apoptotic signaling pathway of macrosphelides.
Targeting Cancer Metabolism

Recent studies have unveiled a novel aspect of this compound's anticancer activity: its ability to target the metabolic reprogramming in cancer cells known as the Warburg effect.[1][4] MSPA has been shown to directly bind to and inhibit three key metabolic enzymes:

  • Enolase 1 (ENO1) [1][4]

  • Aldolase A (ALDOA) [1][4]

  • Fumarate Hydratase (FH) [1][4]

By inhibiting these enzymes, this compound disrupts glycolysis and the TCA cycle, leading to a reduction in cancer cell viability.[1][4]

cluster_cell Cancer Cell Metabolism cluster_inhibition MSPA Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis TCA Cycle TCA Cycle Glycolysis->TCA Cycle Energy Production (ATP) Energy Production (ATP) TCA Cycle->Energy Production (ATP) Cell Proliferation & Survival Cell Proliferation & Survival Energy Production (ATP)->Cell Proliferation & Survival This compound This compound ENO1 ENO1 This compound->ENO1 ALDOA ALDOA This compound->ALDOA FH FH This compound->FH ENO1->Glycolysis ALDOA->Glycolysis FH->TCA Cycle

Targeting of cancer metabolism by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.[1]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1]

    • Viable cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

    • Necrotic cells: Annexin V-negative and PI-positive.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.[1]

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.[1]

  • Washing: Wash the fixed cells with PBS.[1]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[1]

  • PI Staining: Add Propidium Iodide to the cell suspension.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.[1]

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Experimental Workflow for Target Identification

The identification of the metabolic enzyme targets of this compound was a significant step in understanding its mechanism of action. The general workflow for such a target identification study is outlined below.

Start Start MSPA-biotin Chimera Synthesis MSPA-biotin Chimera Synthesis Start->MSPA-biotin Chimera Synthesis Affinity Chromatography Affinity Chromatography MSPA-biotin Chimera Synthesis->Affinity Chromatography Mass Spectrometry Proteomics Mass Spectrometry Proteomics Affinity Chromatography->Mass Spectrometry Proteomics Candidate Target Proteins Candidate Target Proteins Mass Spectrometry Proteomics->Candidate Target Proteins In Vitro Binding Assays In Vitro Binding Assays Candidate Target Proteins->In Vitro Binding Assays Competition Assays Competition Assays Candidate Target Proteins->Competition Assays siRNA Knockdown siRNA Knockdown Candidate Target Proteins->siRNA Knockdown Validated Targets (ENO1, ALDOA, FH) Validated Targets (ENO1, ALDOA, FH) In Vitro Binding Assays->Validated Targets (ENO1, ALDOA, FH) Competition Assays->Validated Targets (ENO1, ALDOA, FH) Functional Assays Functional Assays siRNA Knockdown->Functional Assays Functional Assays->Validated Targets (ENO1, ALDOA, FH)

Workflow for identifying protein targets of MSPA.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated anticancer activity. Its dual mechanism of inducing apoptosis and targeting cancer cell metabolism makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on:

  • Expanding the quantitative dataset: Determining the IC50 values of a wider range of macrosphelide derivatives in a broader panel of cancer cell lines.[1]

  • Elucidating detailed molecular mechanisms: Further investigating the specific downstream targets of the JNK pathway and the precise roles of different Bcl-2 family members in macrosphelide-induced apoptosis.[1]

  • In vivo studies: Evaluating the efficacy and safety of promising macrosphelide candidates in preclinical animal models of cancer.[1]

  • Structure-activity relationship (SAR) studies: Synthesizing and testing new analogues to optimize potency and selectivity.[1]

References

An In-depth Technical Guide to the Natural Source and Fermentation of Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide A, a 16-membered macrolide, has garnered significant interest within the scientific community due to its diverse biological activities, including the inhibition of cell-cell adhesion and potential antifungal properties. This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its production through fermentation. Detailed experimental protocols for fermentation, extraction, purification, and analysis are presented, supported by quantitative data to facilitate reproducibility and process optimization. Furthermore, this guide illustrates the biosynthetic pathway of this compound and its known signaling interactions, offering a thorough resource for researchers engaged in the study and development of this promising natural product.

Natural Sources of this compound

This compound is a secondary metabolite produced by a variety of microorganisms, primarily fungi. It was first isolated from the fungus Microsphaeropsis sp. FO-5050.[1][2] Since its initial discovery, several other natural sources have been identified, demonstrating a widespread distribution across different ecological niches.

The known natural producers of this compound are summarized in Table 1.

Table 1: Natural Sources of this compound

CategoryOrganismReference
Fungi Microsphaeropsis sp. FO-5050[1][2]
Coniothyrium minitans[3]
Periconia byssoides OUPS-N133
Tritirachium sp. HKI 0317
Pseudogymnoascus sp.
Marine Invertebrates Sea Hare (Aplysia kurodai)
Lichens Neuropogon sp. (Antarctic lichen)

Fermentation for this compound Production

The production of this compound is primarily achieved through submerged fermentation of the producing microorganisms. The following sections provide detailed protocols and quantitative data for the fermentation of Coniothyrium minitans, a well-documented producer of this compound.

Fermentation Protocol for Coniothyrium minitans

This protocol is based on the static liquid culture method, which has been shown to support the production of this compound.

2.1.1. Inoculum Preparation

  • Maintain Coniothyrium minitans on Potato Dextrose Agar (PDA) plates at 18-20°C.

  • Prepare conidial suspensions by flooding 14-day-old PDA cultures with sterile distilled water and gently scraping the colony surface.

  • Determine the spore concentration using a hemocytometer and adjust with sterile distilled water to a final concentration of approximately 2 x 10^6 spores/mL.

2.1.2. Fermentation Medium

The Modified Czapek-Dox (MCD) medium is used for the fermentation of Coniothyrium minitans. The composition of the MCD medium is detailed in Table 2.

Table 2: Composition of Modified Czapek-Dox (MCD) Medium for Coniothyrium minitans Fermentation

ComponentConcentration (per 1 Liter of distilled water)
D-Glucose40 g
L-Alanine2 g
KH₂PO₄1.0 g
MgSO₄·7H₂O0.5 g
KCl0.5 g
ZnSO₄·7H₂O0.01 g
CuSO₄·5H₂O0.005 g
Thiamine100 µg
D-Biotin10 µg

2.1.3. Fermentation Conditions

  • Dispense 50 mL of the MCD medium into 250 mL Erlenmeyer flasks.

  • Inoculate each flask with 1 mL of the prepared conidial suspension.

  • Incubate the flasks under static conditions (without shaking) in the dark at 18-20°C.

  • The fermentation is typically carried out for up to 35 days to achieve maximum biomass and metabolite production.

Quantitative Data from Coniothyrium minitans Fermentation

The following table summarizes the key quantitative parameters observed during the static liquid fermentation of Coniothyrium minitans.

Table 3: Quantitative Fermentation Data for Coniothyrium minitans

ParameterValueIncubation TimeReference
Maximum Biomass Production ~8.0 mg/mL35 days
Initial Medium pH 5.80 days
Final Medium pH ~3.57-35 days
This compound Yield Not explicitly quantified in the literature in terms of mg/L. Production is confirmed through bioactivity assays.21-28 days (for extraction)
IG₅₀ against S. sclerotiorum 46.6 µg/mLNot Applicable
IG₅₀ against S. cepivorum 2.9 µg/mLNot Applicable

Extraction and Purification of this compound

The recovery of this compound from the fermentation broth involves a series of extraction and chromatographic purification steps.

Experimental Protocol

3.1.1. Extraction

  • After 21-28 days of fermentation, separate the fungal biomass from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) (1:1, v/v).

  • Dry the crude ethyl acetate extract under vacuum at 40°C.

  • Redissolve the dried extract in a minimal volume of ethyl acetate for further purification.

3.1.2. Purification by Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh) is a commonly used stationary phase for the purification of macrolides.

  • Mobile Phase: A solvent system of increasing polarity is used to elute the compounds from the column. The selection of the mobile phase is typically optimized using Thin-Layer Chromatography (TLC). A common starting point for macrolides is a non-polar solvent system, gradually increasing the polarity with a more polar solvent.

  • Fraction Collection and Analysis: Collect fractions of the eluent and analyze them by TLC to identify the fractions containing this compound.

  • Final Purification: Pool the fractions containing pure this compound and evaporate the solvent to obtain the crystalline compound.

Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method for the detection and quantification of this compound.

HPLC-MS/MS Method
  • Column: A reverse-phase C18 column is typically used for the separation of macrolides.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: Electrospray ionization (ESI) in positive ion mode is generally used for the ionization of macrolides.

  • Quantification: Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is a polyketide, synthesized by a Type I Polyketide Synthase (PKS). The biosynthesis involves the sequential condensation of acyl-CoA precursors to form the macrolactone ring. While the specific gene cluster for this compound biosynthesis in the aforementioned organisms has not been fully elucidated in the available literature, a general workflow for polyketide synthesis can be depicted.

G cluster_0 Polyketide Synthase (PKS) Assembly Line Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Modules PKS Modules (KS, AT, KR, DH, ER, ACP) Starter_Unit->PKS_Modules Loading Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Modules Elongation Polyketide_Chain Growing Polyketide Chain PKS_Modules->Polyketide_Chain Thioesterase Thioesterase (TE) Polyketide_Chain->Thioesterase Macrolactone Macrolactone Ring Thioesterase->Macrolactone Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., P450s) Macrolactone->Tailoring_Enzymes Macrosphelide_A This compound Tailoring_Enzymes->Macrosphelide_A

Caption: Generalized workflow of this compound biosynthesis via a Type I Polyketide Synthase.

Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are not yet fully understood. However, macrolides as a class are known to possess immunomodulatory effects. These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Further research is required to elucidate the specific interactions of this compound within cellular signaling cascades.

G cluster_1 Proposed General Macrolide Signaling Inhibition Macrolides Macrolides (e.g., this compound) MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Macrolides->MAPK_Pathway Inhibition NFkB_Pathway NF-κB Pathway Macrolides->NFkB_Pathway Inhibition Inflammatory_Response Pro-inflammatory Cytokine Production MAPK_Pathway->Inflammatory_Response NFkB_Pathway->Inflammatory_Response

Caption: Hypothesized inhibitory effect of macrolides on inflammatory signaling pathways.

Conclusion

This technical guide provides a consolidated resource on the natural sources and fermentation-based production of this compound. The detailed protocols and quantitative data presented herein are intended to serve as a valuable tool for researchers in the fields of natural product chemistry, microbiology, and drug development. While significant progress has been made in understanding the production of this compound, further research is warranted to fully elucidate its biosynthetic pathway, optimize fermentation yields, and explore its therapeutic potential.

References

Macrosphelide A and its Analogs (B, C, D): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Macrosphelides, a family of 16-membered macrolides first isolated from the fungus Microsphaeropsis sp., have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of Macrosphelide A and its primary analogs (B, C, and D), focusing on their chemical structures, mechanisms of action, and preclinical data. Detailed experimental protocols for key biological assays and visualizations of associated signaling pathways are included to facilitate further research and development of these promising natural products as therapeutic agents. The compiled data highlights their potential in oncology, inflammatory diseases, and conditions involving aberrant cell adhesion.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The macrosphelide family, characterized by a unique 16-membered macrolactone ring, represents a promising class of compounds with a range of biological activities. This compound, the most studied of the group, along with its analogs B, C, and D, has demonstrated significant potential in various preclinical models. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a consolidated repository of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms of macrosphelides.

Chemical Structures

The core structure of macrosphelides is a 16-membered ring containing three ester linkages. The analogs primarily differ in the oxidation state of specific carbon atoms.

  • This compound (MSA): The parent compound, featuring two hydroxyl groups.

  • Macrosphelide B (MSB): An oxidized analog of MSA with a ketone group at C-14.[1]

  • Macrosphelide C (MSC) and D (MSD): Analogs with variations in their side chains and stereochemistry.

Biological Activities and Quantitative Data

Macrosphelides exhibit a spectrum of biological activities, including inhibition of cell-cell adhesion, cytotoxicity against cancer cells, and anti-inflammatory effects. The following tables summarize the key quantitative data from preclinical studies.

Inhibition of Cell-Cell Adhesion

This compound was initially identified for its potent ability to inhibit the adhesion of human leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVECs). This activity is crucial in processes like inflammation and cancer metastasis.

CompoundAssayCell LinesIC50 (µM)Reference
This compoundHL-60 adhesion to LPS-activated HUVECsHL-60, HUVEC3.5[2]
Macrosphelide BHL-60 adhesion to LPS-activated HUVECsHL-60, HUVEC36[2]
Cytotoxic Activity

Subsequent research revealed that macrosphelides and their synthetic derivatives possess significant cytotoxic and pro-apoptotic activities against various cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundHepG2Hepatocellular Carcinoma~12.5 (at 96h)[3]
HL-60Promyelocytic Leukemia~12.5 (at 96h)[3]
MCF-7Breast Adenocarcinoma~12.5 (at 96h)
MS-Epothilone Hybrid (60)U937Human LymphomaInduces apoptosis at 1 µM
Diketo-MS (15)U937Human LymphomaInduces apoptosis at 1 µM
Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of Macrosphelides B, C, and D are not extensively detailed in the reviewed literature, the general class of macrolides is well-known for its immunomodulatory and anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.

Mechanism of Action: Apoptosis Induction

Studies on synthetic derivatives of macrosphelides have begun to elucidate the molecular pathways underlying their cytotoxic effects. A key mechanism is the induction of apoptosis through a multi-faceted signaling cascade.

A hybrid of macrosphelide and the epothilone (B1246373) side chain (MSt-2) has been shown to induce apoptosis in human lymphoma (U937) cells. The proposed signaling pathway involves the rapid generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway. This is followed by the activation of the extrinsic apoptosis pathway, evidenced by the upregulation of Fas expression and the activation of caspase-8. The cleavage of Bid by caspase-8 provides a crosstalk between the extrinsic and intrinsic (mitochondrial) pathways, leading to mitochondrial dysfunction and the execution of apoptosis.

Macrosphelide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Macrosphelide Macrosphelide Analog (MSt-2) ROS ROS Generation Macrosphelide->ROS JNK JNK Activation ROS->JNK Fas Fas Expression JNK->Fas Casp8 Caspase-8 Activation Fas->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Crosstalk Mito Mitochondrial Dysfunction Bid->Mito Apoptosis Apoptosis Mito->Apoptosis

Proposed apoptotic signaling pathway of a Macrosphelide analog.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the biological activities of macrosphelides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the macrosphelide compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Macrosphelide Compounds Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate (4h) MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the macrosphelide compound at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell-Cell Adhesion Assay

This assay quantifies the adhesion of one cell type to a monolayer of another.

  • Endothelial Cell Monolayer Preparation: Seed HUVECs in a 96-well plate and grow to confluence. Activate the monolayer with a pro-inflammatory stimulus like lipopolysaccharide (LPS) to induce the expression of adhesion molecules.

  • Leukemia Cell Labeling: Label suspension cells (e.g., HL-60) with a fluorescent dye such as Calcein-AM.

  • Co-incubation: Add the labeled leukemia cells to the activated HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell adhesion relative to the control (untreated) wells.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with multifaceted biological activities that are highly relevant to drug development. Their ability to inhibit cell-cell adhesion and induce apoptosis in cancer cells, potentially through ROS-mediated signaling pathways, makes them attractive candidates for further investigation in oncology and inflammatory diseases.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the macrosphelide scaffold to optimize potency and selectivity.

  • Target Identification: Elucidation of the direct molecular targets of macrosphelides to better understand their mechanism of action.

  • In Vivo Efficacy: Evaluation of the most promising analogs in relevant animal models of cancer and inflammation.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties and safety profiles of lead candidates.

The data and protocols presented in this technical guide provide a solid foundation for advancing the research and development of macrosphelides as a new class of therapeutic agents.

References

The Macrosphelide A Biosynthesis Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide A, a 16-membered macrolide initially isolated from Macrosphaeropsis sp. FO-5050, has garnered significant interest within the scientific community due to its potential as an anticancer agent. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in fungi. Central to its production is the "HEx-pks1" biosynthetic gene cluster (BGC), identified in fungi of the Pseudogymnoascus and Paraphaeosphaeria genera. This document details the putative enzymatic components of this pathway, a proposed biosynthetic scheme, and methodologies for its further elucidation. Quantitative data on this compound production and its biological activity are summarized, and potential regulatory mechanisms are discussed. This guide is intended to serve as a foundational resource for researchers engaged in the study of this compound biosynthesis, natural product discovery, and the development of novel therapeutic agents.

Introduction

This compound is a polyketide-derived natural product characterized by a 16-membered macrolactone ring. First reported in 1995, it has demonstrated promising biological activities, including the inhibition of cancer cell adhesion. The biosynthesis of such complex natural products is orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). Recent genomic and heterologous expression studies have identified the "HEx-pks1" BGC as responsible for the production of this compound and its analogue, macrosphelide B. Understanding the intricacies of this biosynthetic pathway is crucial for harnessing its potential for biotechnological production and for the generation of novel, more potent derivatives through metabolic engineering.

The HEx-pks1 Biosynthetic Gene Cluster

The HEx-pks1 BGC is the genetic locus responsible for this compound biosynthesis. Its composition, as identified in Paraphaeosphaeria sporulosa, suggests a canonical polyketide synthesis pathway involving a central polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone.

Table 1: Putative Genes and Enzymes in the HEx-pks1 Biosynthetic Gene Cluster

Gene (Locus Tag)Putative EnzymeProposed Function in this compound Biosynthesis
CC84DRAFT_1091839Polyketide Synthase (PKS)Assembly of the polyketide backbone from simple acyl-CoA precursors.
CC84DRAFT_1091541Alpha/beta-hydrolasePotential role in the release or modification of the polyketide chain.
CC84DRAFT_1195956Cytochrome P450 monooxygenaseCatalysis of specific hydroxylation reactions on the polyketide intermediate.
CC84DRAFT_1205319FAD-binding domain-containing protein (Flavin-dependent monooxygenase)Potential involvement in oxidation reactions during the tailoring of the polyketide chain.
CC84DRAFT_1216878Aflatoxin biosynthesis ketoreductase nor-1 (B64425) like (Short-chain reductase)Reduction of a keto group on a biosynthetic intermediate.

Proposed Biosynthetic Pathway of this compound

Based on the genetic architecture of the HEx-pks1 cluster and the chemical structure of this compound, a putative biosynthetic pathway can be proposed. This pathway begins with the assembly of a linear polyketide chain by the PKS, followed by a series of tailoring reactions catalyzed by the other enzymes in the cluster, culminating in the formation of the mature this compound molecule.

This compound Biosynthesis Pathway AcCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcCoA->PKS LinearPolyketide Linear Polyketide Intermediate PKS->LinearPolyketide Chain assembly TailoringEnzymes Tailoring Enzymes: - Cytochrome P450 - FAD-dependent monooxygenase - Short-chain reductase - Hydrolase LinearPolyketide->TailoringEnzymes ModifiedIntermediate Modified Polyketide Intermediate TailoringEnzymes->ModifiedIntermediate Oxidation, Reduction, Hydration/Dehydration Macrocyclization Macrocyclization ModifiedIntermediate->Macrocyclization MacrosphelideA This compound Macrocyclization->MacrosphelideA

A proposed biosynthetic pathway for this compound.

Quantitative Data

While detailed kinetic data for the enzymes of the HEx-pks1 pathway are not yet available, studies on the production and biological activity of this compound provide some quantitative insights.

Table 2: Antifungal Activity of this compound

Target FungusIG50 (µg/mL)Reference
Sclerotinia sclerotiorum46.6[1]
Sclerotium cepivorum2.9[1]

IG50: The concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments that can be adapted for the study of this specific pathway.

Heterologous Expression of the HEx-pks1 Gene Cluster in Saccharomyces cerevisiae

This protocol is based on the methodology described in the "HEx: A heterologous expression platform for the discovery of fungal natural products" publication.[2]

Objective: To express the HEx-pks1 BGC in a host organism to produce this compound and its intermediates.

Materials:

  • S. cerevisiae expression host (e.g., a strain optimized for secondary metabolite production)

  • Expression vector(s) with strong, inducible promoters

  • Genomic DNA from a this compound-producing fungus (e.g., Pseudogymnoascus sp.)

  • Restriction enzymes and DNA ligase or a Gibson Assembly/yeast homologous recombination kit

  • Yeast transformation reagents

  • Appropriate yeast culture media (e.g., YPD for growth, specialized induction media)

  • Analytical instrumentation (LC-MS, NMR)

Procedure:

  • Gene Cluster Amplification: Amplify the individual genes of the HEx-pks1 cluster from the genomic DNA of the producing fungus using high-fidelity PCR.

  • Vector Construction: Clone the amplified genes into one or more yeast expression vectors. Ensure that each gene is under the control of a suitable promoter. For large clusters, multiple vectors or in vivo assembly methods like yeast homologous recombination can be employed.

  • Yeast Transformation: Transform the engineered expression vectors into the S. cerevisiae host strain using a standard protocol (e.g., lithium acetate (B1210297) method).

  • Cultivation and Induction: Grow the transformed yeast cells in an appropriate medium to a suitable cell density. Induce the expression of the biosynthetic genes by changing the medium or adding an inducing agent, depending on the promoters used.

  • Metabolite Extraction: After a suitable incubation period, harvest the yeast culture. Extract the secondary metabolites from both the culture supernatant and the cell pellet using an appropriate organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: Analyze the crude extract for the presence of this compound and potential biosynthetic intermediates using LC-MS. For structural elucidation of novel compounds, larger-scale fermentations and purification followed by NMR analysis will be necessary.

Heterologous Expression Workflow Start Start: Amplify HEx-pks1 genes Cloning Clone genes into yeast expression vectors Start->Cloning Transformation Transform S. cerevisiae Cloning->Transformation Cultivation Cultivate and induce gene expression Transformation->Cultivation Extraction Extract secondary metabolites Cultivation->Extraction Analysis Analyze by LC-MS and NMR Extraction->Analysis End End: Identify products Analysis->End

Workflow for heterologous expression of the HEx-pks1 BGC.
In Vitro Reconstitution and Enzyme Assays

Objective: To characterize the function of individual enzymes from the HEx-pks1 cluster.

Materials:

  • Expression system for individual enzymes (e.g., E. coli or a cell-free system)

  • Purification system (e.g., affinity chromatography)

  • Substrates for the enzymes (e.g., acyl-CoA precursors for the PKS, putative polyketide intermediates for tailoring enzymes)

  • Cofactors (e.g., NADPH for reductases and P450s, FAD for flavin-dependent monooxygenases)

  • Analytical instrumentation (HPLC, LC-MS)

Procedure:

  • Enzyme Expression and Purification: Individually clone, express, and purify each enzyme from the HEx-pks1 cluster.

  • Enzyme Assays: Perform in vitro assays by incubating the purified enzyme with its predicted substrate(s) and necessary cofactors.

  • Product Analysis: Analyze the reaction mixture for the consumption of the substrate and the formation of the product using HPLC or LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (e.g., Km and kcat) of the enzymes by varying the substrate concentrations.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is a complex process involving pathway-specific regulators, global regulators, and environmental cues. While specific regulatory elements for the HEx-pks1 cluster have not yet been identified, general principles of fungal secondary metabolism regulation are likely to apply.

  • Pathway-Specific Transcription Factors: Many fungal BGCs contain their own regulatory genes, often encoding zinc-finger transcription factors that control the expression of the other genes in the cluster. The HEx-pks1 cluster as currently annotated does not contain an obvious pathway-specific regulator, suggesting it may be under the control of a distal or global regulator.

  • Global Regulators: Fungal secondary metabolism is often controlled by global regulatory proteins that respond to environmental signals such as nutrient availability, light, and pH. These regulators can act at the level of chromatin remodeling to activate or repress entire BGCs.

  • Environmental Factors: The production of macrosphelides has been shown to be influenced by the presence of heavy metal ions, which may induce oxidative stress and trigger the expression of the biosynthetic genes.

Regulation of HEx-pks1 Cluster EnvironmentalCues Environmental Cues (e.g., Metal ions, pH, Nutrients) GlobalRegulators Global Regulators (e.g., Velvet complex) EnvironmentalCues->GlobalRegulators Chromatin Chromatin Remodeling GlobalRegulators->Chromatin HEx_pks1 HEx-pks1 Gene Cluster Chromatin->HEx_pks1 Transcriptional Activation/Repression MacrosphelideA This compound HEx_pks1->MacrosphelideA Biosynthesis

Potential regulatory network for the HEx-pks1 gene cluster.

Conclusion and Future Perspectives

The discovery of the HEx-pks1 biosynthetic gene cluster represents a significant step forward in understanding the formation of this compound. The proposed biosynthetic pathway provides a roadmap for future research aimed at elucidating the precise sequence of enzymatic reactions and the structure of the biosynthetic intermediates. The application of the experimental protocols outlined in this guide will be instrumental in functionally characterizing the enzymes of the HEx-pks1 cluster and in reconstituting the entire biosynthetic pathway in vitro and in vivo. A deeper understanding of the regulatory networks governing this compound production will be crucial for developing strategies to improve yields and for activating cryptic BGCs to discover novel natural products. The continued investigation of the this compound biosynthesis pathway holds great promise for the fields of natural product chemistry, synthetic biology, and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Macrosphelide A, a 16-membered macrolide with potential applications in drug development. Two distinct and effective synthetic strategies are presented: a convergent synthesis developed by Paek and Suh, and a Ring-Closing Metathesis (RCM) approach pioneered by Nemoto and Kawaguchi. These notes are intended to provide researchers with the necessary information to replicate these syntheses and to serve as a foundation for the development of novel this compound analogs.

Introduction

This compound is a natural product that has garnered significant interest due to its unique structure and biological activity. The development of efficient and scalable synthetic routes is crucial for further investigation into its therapeutic potential. This document outlines two prominent total syntheses, detailing the starting materials, reagents, and experimental procedures for each key transformation.

Synthetic Strategies Overview

Two primary strategies for the total synthesis of this compound are detailed below:

  • Convergent Synthesis (Paek and Suh) : This approach involves the synthesis of key fragments which are then coupled together in a convergent manner. A key step in this synthesis is the Yamaguchi esterification to form the macrocyclic ring.

  • Ring-Closing Metathesis (RCM) Synthesis (Nemoto and Kawaguchi) : This strategy utilizes a ring-closing metathesis reaction as the key macrocyclization step to form the 16-membered ring of this compound. This approach often starts from readily available chiral precursors.

The selection of a particular synthetic route may depend on factors such as starting material availability, desired scale, and the specific expertise of the research team.

Data Presentation: Starting Materials and Reagents

The following tables provide a summary of the key starting materials and reagents for both the Convergent and RCM synthetic routes to this compound.

Table 1: Key Starting Materials and Reagents for the Convergent Synthesis of this compound (Paek and Suh)

StepTransformationStarting MaterialsKey Reagents and SolventsYield (%)
Fragment A Synthesis
1Protection(S)-Methyl 3-hydroxybutanoatep-Methoxybenzyl chloride (PMBCl), NaH, TBAI, THF98
2Weinreb Amide FormationPMB-protected methyl esterN,O-Dimethylhydroxylamine hydrochloride, i-PrMgCl, THF95
Fragment B Synthesis
3SilylationMethyl (S)-lactatetert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF98
4ReductionTBS-protected methyl esterDiisobutylaluminium hydride (DIBAL-H), CH2Cl295
5OlefinationTBS-protected aldehyde(Carbethoxymethylene)triphenylphosphorane, CH2Cl292
Fragment Coupling and Macrolactonization
6EsterificationFragment A (acid) and Fragment B (alcohol)2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Toluene (B28343)85
7DeprotectionCoupled EsterDDQ, CH2Cl2/H2O91
8MacrolactonizationSeco-acid2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Toluene78
9Final DeprotectionProtected this compoundHF-Pyridine, THF95

Table 2: Key Starting Materials and Reagents for the RCM Synthesis of this compound (Nemoto and Kawaguchi)

StepTransformationStarting MaterialsKey Reagents and SolventsYield (%)
Fragment C Synthesis
1ProtectionMethyl (S)-(-)-lactatep-Methoxybenzyl chloride (PMBCl), NaH, THF95
2Reduction and OlefinationPMB-protected esterDIBAL-H, CH2Cl2; then Allyl-MgBr, THF85
Fragment D Synthesis
3ProtectionMethyl (S)-(+)-3-hydroxybutyratetert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF98
4Esterification with Acryloyl ChlorideTBS-protected alcoholAcryloyl chloride, Et3N, CH2Cl292
Fragment Coupling and RCM
5EsterificationFragment C (alcohol) and Fragment D (acid)DCC, DMAP, CH2Cl288
6Ring-Closing MetathesisDiene precursorGrubbs' 2nd Generation Catalyst, CH2Cl285
7DeprotectionProtected this compoundDDQ, CH2Cl2/H2O; then TBAF, THF89

Experimental Protocols

Detailed methodologies for key experiments in both synthetic routes are provided below.

Convergent Synthesis: Key Experimental Protocols

Protocol 1: Yamaguchi Esterification for Macrolactonization

  • Preparation : To a solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.01 M) under an argon atmosphere, add triethylamine (B128534) (4.0 equiv).

  • Activation : Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.5 equiv) dropwise. Stir the reaction mixture at 0 °C for 2 hours.

  • Cyclization : Add a solution of 4-(dimethylamino)pyridine (DMAP) (6.0 equiv) in anhydrous toluene via syringe pump over a period of 6 hours at room temperature.

  • Work-up : After complete addition, stir the reaction for an additional 12 hours. Quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the protected this compound.

RCM Synthesis: Key Experimental Protocols

Protocol 2: Ring-Closing Metathesis

  • Preparation : Dissolve the diene precursor (1.0 equiv) in anhydrous and degassed dichloromethane (B109758) (0.005 M) under an argon atmosphere.

  • Catalyst Addition : Add Grubbs' 2nd Generation Catalyst (0.05 - 0.10 equiv) to the solution.

  • Reaction : Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Quenching : Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Purification : Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the macrocyclic product.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthetic strategies.

convergent_synthesis_workflow cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling Coupling and Cyclization startA (S)-Methyl 3-hydroxybutanoate stepA1 PMB Protection startA->stepA1 stepA2 Weinreb Amide Formation stepA1->stepA2 endA Fragment A (Weinreb Amide) stepA2->endA stepC1 Fragment Coupling (Esterification) endA->stepC1 startB Methyl (S)-lactate stepB1 TBS Protection startB->stepB1 stepB2 DIBAL-H Reduction stepB1->stepB2 stepB3 Wittig Olefination stepB2->stepB3 endB Fragment B (Alcohol) stepB3->endB endB->stepC1 stepC2 PMB Deprotection stepC1->stepC2 stepC3 Yamaguchi Macrolactonization stepC2->stepC3 stepC4 Final Deprotection stepC3->stepC4 endC This compound stepC4->endC

Caption: Convergent synthesis workflow for this compound.

rcm_synthesis_workflow cluster_fragmentC Fragment C Synthesis cluster_fragmentD Fragment D Synthesis cluster_coupling_rcm Coupling and RCM startC Methyl (S)-(-)-lactate stepC1 PMB Protection startC->stepC1 stepC2 Reduction & Olefination stepC1->stepC2 endC Fragment C (Allylic Alcohol) stepC2->endC stepE1 Fragment Coupling (Esterification) endC->stepE1 startD Methyl (S)-(+)-3-hydroxybutyrate stepD1 TBS Protection startD->stepD1 stepD2 Esterification with Acryloyl Chloride stepD1->stepD2 endD Fragment D (Acrylate) stepD2->endD endD->stepE1 stepE2 Ring-Closing Metathesis (RCM) stepE1->stepE2 stepE3 Deprotection stepE2->stepE3 endE This compound stepE3->endE

Caption: Ring-Closing Metathesis (RCM) synthesis workflow for this compound.

Application Notes and Protocols for Measuring the IC50 of Macrosphelide A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide, has demonstrated significant potential as an anti-cancer agent. Its cytotoxic effects have been observed across a variety of cancer cell lines, making it a compound of interest for further investigation and drug development.[1] These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical parameter for evaluating its potency. This document includes a summary of reported IC50 values, a detailed experimental protocol for the MTT assay, and an overview of the key signaling pathways affected by this compound.

Data Presentation: IC50 Values of this compound

The cytotoxic activity of this compound has been evaluated against several human cancer and non-cancer cell lines. The following table summarizes the reported IC50 values.

Cell LineCell TypeIC50 (µM)Incubation Time (h)
Cancer Cell Lines
HepG2Hepatocellular Carcinoma~12.572
HL-60Promyelocytic Leukemia~12.572
MCF-7Breast Adenocarcinoma~12.572
Non-Cancer Cell Lines
THLE-3Normal Liver Epithelial> 12.572
PBMCPeripheral Blood Mononuclear Cell> 12.572
MCF-10ANon-tumorigenic Breast Epithelial> 12.572

Note: The data indicates that this compound exhibits selective cytotoxicity against cancer cells while having a less potent effect on non-cancer cell lines.[2]

Experimental Protocols

A common and reliable method for determining the IC50 of a compound in adherent or suspension cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials
  • This compound

  • Cancer cell lines (e.g., HepG2, HL-60, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol for IC50 Determination using MTT Assay

1. Cell Seeding:

  • Culture the desired cancer cell lines in T-75 flasks until they reach 70-80% confluency.

  • Detach adherent cells using trypsin-EDTA or collect suspension cells by centrifugation.

  • Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach and resume growth.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1 to 100 µM) to determine the approximate IC50 value.

  • After the 24-hour incubation period, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Assay:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Culture Cancer Cells B Harvest & Count Cells A->B C Seed Cells in 96-well Plate B->C D Prepare this compound Dilutions E Treat Cells with Compound D->E F Incubate for 48-72h E->F G Add MTT Reagent H Incubate for 2-4h G->H I Solubilize Formazan with DMSO H->I J Measure Absorbance at 570nm K Calculate % Cell Viability J->K L Determine IC50 Value K->L

Caption: Experimental workflow for IC50 determination of this compound.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and disrupting cancer cell metabolism.[1]

Induction of Apoptosis

This compound has been shown to induce apoptosis through the activation of both the intrinsic and extrinsic pathways. This involves the activation of key executioner proteins called caspases.[2] The proposed apoptotic signaling pathway involves:

  • Increased Reactive Oxygen Species (ROS) Generation: Leading to cellular stress.

  • Activation of the JNK Signaling Pathway: A key regulator of apoptosis.

  • Upregulation of Fas Expression: A death receptor that initiates the extrinsic apoptotic pathway.

  • Activation of Caspase-8: An initiator caspase in the extrinsic pathway.

  • Cleavage of Bid: Linking the extrinsic and intrinsic apoptotic pathways.

  • Activation of Caspase-3: An executioner caspase that leads to the dismantling of the cell.

Inhibition of Cancer Metabolism

A key mechanism of this compound's anti-cancer activity is its ability to target the altered metabolism of cancer cells, often referred to as the Warburg effect.[1] this compound has been found to directly inhibit the enzymatic activity of key proteins involved in glycolysis and the tricarboxylic acid (TCA) cycle:

  • Enolase 1 (ENO1): A crucial enzyme in the glycolytic pathway.

  • Aldolase A (ALDOA): Another key enzyme in glycolysis.

  • Fumarate Hydratase (FH): An enzyme in the TCA cycle.

By inhibiting these enzymes, this compound disrupts the primary energy production pathways of cancer cells, leading to decreased proliferation and cell death.

G cluster_0 This compound cluster_1 Apoptosis Induction cluster_2 Metabolic Inhibition M This compound A ROS Generation H ENO1 Inhibition I ALDOA Inhibition J FH Inhibition B JNK Activation A->B C Fas Upregulation B->C D Caspase-8 Activation C->D E Bid Cleavage D->E F Caspase-3 Activation D->F E->F G Apoptosis F->G K Glycolysis Disruption H->K I->K L TCA Cycle Disruption J->L N Decreased Cell Viability K->N L->N

Caption: Signaling pathways affected by this compound.

References

Application Notes and Protocols for HL-60 Cell Adhesion Assay with Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell adhesion is a fundamental biological process crucial for tissue development, immune responses, and unfortunately, in pathological conditions such as cancer metastasis. The human promyelocytic leukemia cell line, HL-60, serves as an invaluable in vitro model for studying the mechanisms of leukocyte adhesion. Macrosphelide A, a 16-membered macrolide, has been identified as an inhibitor of cell-cell adhesion, presenting a promising avenue for therapeutic research.[1][2] This document provides a detailed protocol for a quantitative cell adhesion assay to evaluate the inhibitory effects of this compound on HL-60 cells.

Principle of the Assay

This protocol employs fibronectin-coated microplates to provide a substrate for HL-60 cell adhesion. HL-60 cells express β1 integrins, specifically α4β1 and α5β1, which mediate their attachment to fibronectin.[3][4] The assay quantifies the number of adherent cells after treatment with this compound. Non-adherent cells are removed by washing, and the remaining attached cells are quantified using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the tetrazolium ring, yielding a purple formazan (B1609692) product that is soluble in dimethyl sulfoxide (B87167) (DMSO). The intensity of the purple color is directly proportional to the number of viable, adherent cells and can be measured spectrophotometrically.[5][6]

Quantitative Data Summary

The inhibitory effect of this compound on HL-60 cell adhesion has been previously quantified. This data is essential for determining the appropriate concentration range for this assay.

CompoundTarget InteractionCell LineIC50Reference
This compoundHL-60 adhesion to LPS-activated HUVECHL-603.5 µM[1]

Experimental Protocols

Materials and Reagents
  • HL-60 (ATCC® CCL-240™) cell line

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Human Fibronectin

  • Bovine Serum Albumin (BSA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well flat-bottom tissue culture plates

  • Sterile water

Equipment
  • Humidified incubator with 5% CO2 at 37°C

  • Laminar flow hood

  • Centrifuge

  • Microplate reader capable of measuring absorbance at 570 nm

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Multichannel pipette

Experimental Workflow

G cluster_prep Plate Preparation cluster_cell_prep Cell Preparation & Treatment cluster_assay Adhesion Assay cluster_quant Quantification prep1 Coat wells with Fibronectin prep2 Block with BSA prep1->prep2 assay1 Seed treated cells onto coated plate prep2->assay1 cell1 Culture and harvest HL-60 cells cell2 Treat cells with this compound cell1->cell2 cell2->assay1 assay2 Incubate to allow adhesion assay1->assay2 assay3 Wash to remove non-adherent cells assay2->assay3 quant1 Add MTT reagent assay3->quant1 quant2 Incubate to form formazan quant1->quant2 quant3 Solubilize formazan with DMSO quant2->quant3 quant4 Read absorbance at 570 nm quant3->quant4 G cluster_cells Cell-Cell Interaction HL60 HL-60 Cell (Leukocyte) sLex sialyl Lewis X (sLeu0020x) HL60->sLex Endothelial Endothelial Cell ESelectin E-selectin Endothelial->ESelectin sLex->ESelectin Adhesion MacrosphelideA This compound MacrosphelideA->sLex Inhibition MacrosphelideA->ESelectin Inhibition

References

Application Notes and Protocols for the Synthesis of Macrosphelide A Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for Macrosphelide A and its derivatives, along with detailed protocols for key reactions and a summary of their biological activities. Macrosphelides are a class of 16-membered macrolides that have garnered significant interest due to their potential as anticancer and immunosuppressive agents.[1][2][3][4] This document aims to serve as a practical guide for researchers engaged in the synthesis and evaluation of these promising compounds.

Overview of Synthetic Strategies

The total synthesis of this compound and its analogs has been approached through several key strategies, primarily focusing on the construction of the 16-membered macrolactone core. The two most prominent and successful methods are macrolactonization and ring-closing metathesis (RCM).

  • Macrolactonization: This is a classical and widely used approach for the formation of large-ring lactones. In the context of this compound synthesis, various macrolactonization protocols have been employed, including the Yamaguchi and Mukaiyama-Corey methods.[5] The Yamaguchi esterification followed by lactonization has been a common choice for the final ring closure.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and efficient alternative for the synthesis of macrocycles. This strategy involves the use of Grubbs' ruthenium catalysts to cyclize a diene precursor, offering a convergent and often higher-yielding route to the macrosphelide core.

The general synthetic approach involves the preparation of key hydroxy acid fragments, which are then coupled and cyclized to form the macrolactone.

Retrosynthetic Analysis of this compound

G This compound This compound Seco-acid Seco-acid This compound->Seco-acid Macrolactonization / RCM Hydroxy Acid Monomers (A, B, C) Hydroxy Acid Monomers (A, B, C) Seco-acid->Hydroxy Acid Monomers (A, B, C) Esterification Chiral Building Blocks Chiral Building Blocks Hydroxy Acid Monomers (A, B, C)->Chiral Building Blocks Multi-step synthesis

Caption: Retrosynthetic approach for this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported syntheses of this compound and its analogs.

Table 1: Comparison of Key Macrocyclization Methods

MethodCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference
Yamaguchi Lactonization2,4,6-Trichlorobenzoyl chloride, DMAPTolueneRT~40-60
Mukaiyama-Corey Protocol2-Pyridinethiol, AgOTfAcetonitrileRT40
Ring-Closing MetathesisGrubbs' 2nd Generation CatalystDichloromethane (B109758)RT77-98

Table 2: Biological Activity of Selected this compound Derivatives

CompoundModificationCell LineActivity (IC₅₀)Reference
This compoundNatural ProductHL-603.5 µM
Macrosphelide BC14-keto analogHL-6036 µM
3-Phenylthis compoundC3-phenyl substitutionU937More potent than 1
MS5 (diketo-MS core)Ketones at C8 and C14U937Potent apoptosis inducer
Aza-MacrosphelideNitrogen atom in the macrolactone ringVariousReported

Experimental Protocols

This section provides detailed protocols for the key synthetic transformations in the synthesis of this compound analogs.

Protocol 1: Ring-Closing Metathesis for Macrocycle Formation

This protocol describes a general procedure for the RCM reaction to form the 16-membered macrosphelide core, a key step in many modern synthetic routes.

Materials:

  • Diene precursor

  • Grubbs' 2nd generation catalyst

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the diene precursor in anhydrous DCM to a final concentration of 0.001-0.005 M in a flame-dried flask under an inert atmosphere.

  • Add Grubbs' 2nd generation catalyst (typically 5-10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired macrocycle.

RCM Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Diene Dissolve diene precursor in anhydrous DCM Add Catalyst Add Grubbs' catalyst Dissolve Diene->Add Catalyst Stir Stir at RT under N2 Add Catalyst->Stir Quench Quench with ethyl vinyl ether Stir->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Flash Chromatography Concentrate->Purify Product Product Purify->Product

Caption: Workflow for the RCM reaction.

Protocol 2: Yamaguchi Macrolactonization

This protocol outlines the Yamaguchi conditions for the cyclization of a seco-acid to form the macrosphelide lactone.

Materials:

  • Seco-acid precursor

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the seco-acid in anhydrous toluene, add Et₃N at room temperature under an inert atmosphere.

  • Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride. Stir the reaction for 1 hour at 0 °C.

  • In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene.

  • Slowly add the activated acid solution from step 2 to the DMAP solution via a syringe pump over several hours to maintain high dilution conditions.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.

Signaling Pathways and Biological Evaluation

This compound and its derivatives have been shown to inhibit cell-cell adhesion and induce apoptosis in cancer cells. The exact molecular targets are still under investigation, but their biological effects suggest interference with key signaling pathways involved in cell adhesion and survival.

Proposed Signaling Pathway Inhibition

G This compound Derivatives This compound Derivatives Cell Adhesion Molecules Cell Adhesion Molecules This compound Derivatives->Cell Adhesion Molecules inhibit Pro-apoptotic Proteins Pro-apoptotic Proteins This compound Derivatives->Pro-apoptotic Proteins activate Anti-apoptotic Proteins Anti-apoptotic Proteins This compound Derivatives->Anti-apoptotic Proteins inhibit Cell Adhesion Inhibition Cell Adhesion Inhibition Cell Adhesion Molecules->Cell Adhesion Inhibition Apoptosis Apoptosis Pro-apoptotic Proteins->Apoptosis Anti-apoptotic Proteins->Apoptosis

Caption: Putative mechanism of action for this compound derivatives.

A typical workflow for the biological evaluation of newly synthesized this compound analogs involves a series of in vitro assays to determine their cytotoxicity, effects on cell adhesion, and apoptosis-inducing capabilities.

Biological Evaluation Workflow

G Synthesized Analog Synthesized Analog Cytotoxicity Assay (MTT/MTS) Cytotoxicity Assay (e.g., MTT, MTS) Synthesized Analog->Cytotoxicity Assay (MTT/MTS) Cell Adhesion Assay Cell Adhesion Assay Synthesized Analog->Cell Adhesion Assay Apoptosis Assay Apoptosis Assay (e.g., Annexin V) Synthesized Analog->Apoptosis Assay SAR Analysis SAR Analysis Cytotoxicity Assay (MTT/MTS)->SAR Analysis Cell Adhesion Assay->SAR Analysis Apoptosis Assay->SAR Analysis

Caption: Workflow for biological testing of new analogs.

References

Application Notes and Protocols for the Quantification of Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A is a 16-membered macrolide originally isolated from the fungus Microsphaeropsis sp.[1] It has garnered interest in the scientific community due to its potential biological activities. Notably, this compound has been identified as an antibacterial agent, exhibiting a Minimum Inhibitory Concentration (MIC) of 75 μg/mL against Staphylococcus aureus.[2] Furthermore, it has demonstrated inhibitory effects on the mycelial growth of the plant pathogenic fungi Sclerotinia sclerotiorum and Sclerotium cepivorum.[1][3] Given its therapeutic and agrochemical potential, robust and reliable analytical methods for the quantification of this compound in various matrices are essential for research and development.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the extraction and quantification of this compound. The methodologies described are primarily based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[4][5]

Analytical Techniques Overview

The quantification of this compound, like other macrolides, can be approached using several analytical techniques. While methods like Gas Chromatography with Flame Ionization Detection (GC-FID) have been mentioned for the analysis of related compounds, LC-MS/MS is the preferred method for its superior sensitivity and specificity, especially in complex biological matrices.[1][6][7]

Key Analytical Techniques for this compound Quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation of this compound from other components in a sample mixture. Reversed-phase chromatography with a C18 column is commonly employed for macrolide analysis.[5][8]

  • Tandem Mass Spectrometry (MS/MS): Coupled with HPLC, tandem mass spectrometry provides highly selective and sensitive detection of the target analyte. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing interference from the sample matrix.[4][5][9]

  • Solid-Phase Extraction (SPE): SPE is a critical sample preparation step for cleaning up complex samples and concentrating the analyte of interest before LC-MS/MS analysis. For macrolides, reversed-phase SPE cartridges such as C18 or polymeric sorbents are often utilized.[5][10]

Experimental Protocols

The following protocols provide a starting point for the extraction and quantification of this compound from fungal cultures and other biological matrices. Method optimization and validation are crucial for specific applications.

Protocol 1: Extraction of this compound from Fungal Cultures

This protocol is designed for the extraction of this compound from fungal fermentation broths.

Materials:

  • Fungal culture broth

  • Chloroform (B151607) (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Centrifuge

  • Glass vials

Procedure:

  • Liquid-Liquid Extraction:

    • To 100 mL of the fungal culture broth, add an equal volume of chloroform in a separatory funnel.

    • Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the organic (lower) layer.

    • Repeat the extraction of the aqueous layer twice more with fresh chloroform.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is for the cleanup of the crude extract obtained from Protocol 1.

Materials:

  • Reconstituted extract from Protocol 1

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (for conditioning)

  • Ultrapure water (for equilibration)

  • Methanol or Acetonitrile (for elution)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dilute the reconstituted extract with ultrapure water to a final methanol concentration of <10%.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.

  • Elution:

    • Elute the retained this compound with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound

This protocol outlines the parameters for the quantification of this compound using LC-MS/MS. These are suggested starting conditions and will require optimization.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterSuggested Value
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterSuggested Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow 600 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires experimental determination):

To be determined by infusing a standard of this compound and identifying the precursor ion and major product ions.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound[M+H]⁺Fragment 1OptimizeFragment 2Optimize
Internal Std.[M+H]⁺Fragment 1OptimizeFragment 2Optimize

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated during method validation.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

Spiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
54.896.0< 10< 15
5051.2102.4< 10< 15
500495.599.1< 10< 15

Table 3: Recovery

MatrixSpiked Level (ng/mL)Mean Recovery (%)%RSD
Fungal Broth1085.27.5
Fungal Broth10088.95.1

Visualizations

experimental_workflow cluster_culture Fungal Culture & Bioassay cluster_analysis Analytical Workflow cluster_quantification Quantitative Method Development fungal_culture Fungal Culture (e.g., Pyrenochaeta sp.) extraction Solvent Extraction fungal_culture->extraction bioassay Bioassay (e.g., against S. aureus) extraction->bioassay fractionation Bioassay-Guided Fractionation bioassay->fractionation lcms_analysis LC-MS/MS Analysis (Untargeted) fractionation->lcms_analysis data_analysis Biochemometric Analysis lcms_analysis->data_analysis identification Identification of This compound data_analysis->identification method_dev Targeted LC-MS/MS Method Development identification->method_dev validation Method Validation method_dev->validation quantification Quantification in Samples validation->quantification

Caption: Workflow for the discovery and quantification of this compound.

sample_prep_workflow start Biological Sample (e.g., Fungal Broth) lle Liquid-Liquid Extraction (Chloroform) start->lle concentrate Evaporation to Dryness lle->concentrate reconstitute1 Reconstitute in Aqueous Methanol concentrate->reconstitute1 spe Solid-Phase Extraction (C18 Cleanup) reconstitute1->spe evaporate2 Evaporate to Dryness spe->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 end LC-MS/MS Analysis reconstitute2->end

Caption: Sample preparation workflow for this compound analysis.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A is a 16-membered macrolide antibiotic that has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Initially identified as an inhibitor of cell-cell adhesion, subsequent research has unveiled its potential as an anti-cancer, anti-inflammatory, and anti-angiogenic agent.[3][4][5][6] These properties make this compound a compelling candidate for further investigation and development as a therapeutic agent.

These application notes provide detailed experimental designs and protocols for studying the in vivo efficacy of this compound in preclinical cancer, inflammation, and angiogenesis models.

Biological Activities of this compound

This compound and its analogs have demonstrated a range of biological effects, including:

  • Inhibition of Cancer Cell Adhesion and Metastasis: Macrosphelide B, a closely related analog, has been shown to suppress lung metastasis of B16/BL6 melanoma cells in mice by inhibiting their adhesion to endothelial cells.[3] This is thought to occur through the disruption of the interaction between sialyl Lewis X (sLe(x)) on cancer cells and E-selectin on endothelial cells.[3]

  • Anti-cancer Activity: this compound exhibits a specific anti-cancer effect by targeting key enzymes in cancer cell metabolism, including enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH).[4] This disruption of the Warburg effect leads to reduced cancer cell viability.

  • Anti-inflammatory Activity: The ability of this compound to inhibit cell adhesion suggests its potential in modulating inflammatory responses, which often involve the adhesion and extravasation of leukocytes.

  • Anti-angiogenic Activity: By potentially interfering with endothelial cell adhesion and other signaling pathways, this compound may inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.[6]

Experimental Protocols

In Vivo Anti-Metastatic Efficacy in a Murine Melanoma Model

This protocol is adapted from studies on Macrosphelide B in a B16/BL6 melanoma lung metastasis model and can be applied to evaluate this compound.[3]

Objective: To assess the efficacy of this compound in inhibiting lung metastasis of B16/BL6 melanoma cells in C57BL/6 mice.

Materials:

  • This compound

  • B16/BL6 murine melanoma cells

  • C57BL/6 mice (female, 6-8 weeks old)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Syringes and needles (27-gauge)

  • Surgical tools for necropsy

  • Bouin's solution or 10% neutral buffered formalin

  • Dissecting microscope

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Animal Inoculation & Treatment cluster_2 Endpoint Analysis A Culture B16/BL6 cells B Harvest and wash cells A->B C Resuspend cells in PBS (2.5 x 10^5 cells/mL) B->C D Inject 0.2 mL of cell suspension intravenously into C57BL/6 mice E Randomize mice into treatment groups (n=8-10/group) D->E F Administer this compound (i.p.) or vehicle daily for 14 days E->F G Euthanize mice on day 15 H Excise lungs and fix in Bouin's solution G->H I Count metastatic nodules under a dissecting microscope H->I

Caption: Workflow for the in vivo anti-metastasis study.

Procedure:

  • Cell Culture: Culture B16/BL6 melanoma cells in complete medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells using trypsin, wash twice with PBS, and perform a cell count using a hemocytometer and trypan blue to assess viability. Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^5 viable cells/mL.

  • Animal Inoculation: Inject 0.2 mL of the cell suspension (5 x 10^4 cells) into the lateral tail vein of each C57BL/6 mouse.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 10, 20, 40 mg/kg) or the vehicle control daily for 14 consecutive days, starting 24 hours after tumor cell inoculation.

  • Endpoint: On day 15, euthanize the mice, carefully excise the lungs, and fix them in Bouin's solution to facilitate the visualization of metastatic nodules.

  • Quantification: Count the number of metastatic nodules on the surface of the lungs under a dissecting microscope.

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Number of Lung Nodules (± SEM)% Inhibition of Metastasis
Vehicle Control-0%
This compound10
This compound20
This compound40
Positive Control (e.g., Cisplatin)

Data adapted from a study on Macrosphelide B.[3]

In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema Model

This is a standard and widely used model to screen for acute anti-inflammatory activity.[7][8][9]

Objective: To evaluate the acute anti-inflammatory effect of this compound in a carrageenan-induced rat paw edema model.

Materials:

  • This compound

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Indomethacin (B1671933) or Diclofenac (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement and Analysis A Measure initial paw volume of rats B Administer this compound (p.o. or i.p.), vehicle, or positive control A->B C Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw (60 min post-treatment) B->C D Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan C->D E Calculate the percentage inhibition of edema D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at different doses. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDosePaw Volume (mL ± SEM) at different time points% Inhibition of Edema (at 3h)
1h 2h
Vehicle Control-
This compound
This compound
This compound
Positive Control
In Vivo Anti-Angiogenic Activity using Matrigel Plug Assay

This assay is a widely accepted method for quantifying angiogenesis in vivo.[10][11]

Objective: To determine the anti-angiogenic potential of this compound in vivo.

Materials:

  • This compound

  • Matrigel (growth factor-reduced)

  • VEGF (Vascular Endothelial Growth Factor) or bFGF (basic Fibroblast Growth Factor)

  • Heparin

  • Nude mice (e.g., BALB/c nude)

  • Drabkin's reagent for hemoglobin estimation

  • Hemoglobin standard

Experimental Workflow:

G cluster_0 Preparation of Matrigel Plugs cluster_1 Implantation and Treatment cluster_2 Analysis A Thaw Matrigel on ice B Mix Matrigel with heparin, VEGF/bFGF, and this compound or vehicle A->B C Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of nude mice D (Optional) Systemic administration of this compound C->D E Excise Matrigel plugs after 7-14 days F Quantify hemoglobin content using Drabkin's reagent E->F G (Optional) Immunohistochemical analysis for CD31 E->G

Caption: Workflow for the Matrigel plug angiogenesis assay.

Procedure:

  • Preparation of Matrigel Mixture: On ice, mix growth factor-reduced Matrigel with heparin (e.g., 10 units/mL), an angiogenic factor like VEGF (e.g., 150 ng/mL) or bFGF, and different concentrations of this compound or vehicle.

  • Implantation: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of nude mice.

  • Treatment (Optional): In addition to incorporating this compound into the Matrigel plug, systemic administration (e.g., i.p.) can also be performed.

  • Plug Excision: After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Assay: Homogenize the plugs in water and measure the hemoglobin content using Drabkin's reagent. The amount of hemoglobin is proportional to the extent of vascularization.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for the endothelial cell marker CD31 to visualize and quantify blood vessels.

Data Presentation:

Treatment GroupConcentration in PlugMean Hemoglobin Content (µ g/plug ± SEM)% Inhibition of Angiogenesis
Matrigel + Heparin (Negative Control)--
Matrigel + Heparin + VEGF (Positive Control)-0%
Matrigel + Heparin + VEGF + this compound
Matrigel + Heparin + VEGF + this compound
Matrigel + Heparin + VEGF + this compound

Signaling Pathways

Proposed Mechanism of Action: Inhibition of Cancer Cell Adhesion

This compound is believed to inhibit the initial step of metastasis by preventing the adhesion of circulating tumor cells to the endothelial lining of blood vessels. This is achieved by interfering with the interaction between selectins on endothelial cells and their carbohydrate ligands on cancer cells.

G cluster_0 Cancer Cell cluster_1 Endothelial Cell cluster_2 Intervention A sialyl Lewis X (sLe(x)) B E-selectin A->B Adhesion C This compound C->A Inhibition C->B

Caption: Inhibition of cancer cell adhesion by this compound.

Proposed Mechanism of Action: Induction of Apoptosis in Cancer Cells

Recent studies suggest that this compound induces apoptosis in cancer cells by targeting key metabolic enzymes, leading to cellular stress and activation of apoptotic pathways.[4][12]

G cluster_0 This compound Action cluster_1 Metabolic Enzyme Inhibition cluster_2 Cellular Effects A This compound B ENO1 ALDOA FH A->B Inhibits C Metabolic Stress B->C Leads to D ROS Generation C->D E JNK Activation D->E F Apoptosis E->F

References

Troubleshooting & Optimization

Technical Support Center: Macrosphelide A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Macrosphelide A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a 16-membered macrolide, a type of natural product known for its potential anticancer and anti-adhesion properties.[1][2] Like many complex natural products, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used for in vitro cell-based assays. This low solubility can lead to precipitation of the compound in the assay medium, resulting in inaccurate and unreliable experimental outcomes.

Q2: In which organic solvents is this compound soluble?

This compound is soluble in several organic solvents. Commercially available data indicates its solubility in Dimethyl Sulfoxide (DMSO), methanol (B129727), and chloroform. While precise quantitative values in mg/mL are not consistently reported across suppliers, it is generally supplied as a solid that can be dissolved in these solvents to prepare stock solutions.

Q3: What is the mechanism of action of this compound?

This compound exerts its anticancer effects by targeting cellular metabolism. It simultaneously inhibits key enzymes in both glycolysis and the tricarboxylic acid (TCA) cycle, specifically enolase 1 (ENO1), aldolase (B8822740) A (ALDOA), and fumarate (B1241708) hydratase (FH).[3][4] This dual inhibition disrupts the energy production of cancer cells, leading to apoptosis (programmed cell death).

Troubleshooting Guide: Improving this compound Solubility

This guide provides solutions to common problems encountered when preparing this compound for in vitro experiments.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous media. The concentration of this compound exceeds its solubility limit in the final assay medium. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Optimize DMSO Concentration: Keep the final DMSO concentration in the culture medium as high as tolerable for your cell line (typically ≤ 0.5%) to aid solubility. 2. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in the aqueous medium. 3. Use of a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final assay medium to help maintain solubility.
Inconsistent results between experiments. Incomplete dissolution of this compound in the stock solution or precipitation during the experiment.1. Ensure Complete Dissolution of Stock: After dissolving this compound in DMSO, gently vortex and visually inspect for any undissolved particles. Brief sonication in a water bath can aid dissolution. 2. Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution to prevent precipitation due to temperature changes. 3. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.
Low potency or lack of biological activity. The actual concentration of soluble this compound is lower than the calculated concentration due to poor solubility.1. Increase Solubility: Employ solubility enhancement techniques such as the preparation of a solid dispersion or a cyclodextrin (B1172386) inclusion complex (see Experimental Protocols below). 2. Quantify Soluble Compound: After preparing your final working solution, centrifuge the solution to pellet any precipitate and quantify the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table provides a summary of its qualitative solubility in common laboratory solvents.

Solvent Solubility Concentration Source
Dimethyl Sulfoxide (DMSO)SolubleData not availableCommercial Suppliers
MethanolSolubleData not availableCommercial Suppliers
ChloroformSolubleData not availableCommercial Suppliers
WaterPoorly solubleData not availableInferred from hydrophobic structure

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method

This method increases the dissolution rate of a poorly soluble drug by dispersing it in a hydrophilic carrier matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (HPLC grade)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum oven

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a 1:4 weight ratio (e.g., 10 mg of this compound and 40 mg of PVP K30). Dissolve both components in a minimal amount of methanol in a round-bottom flask by gentle swirling or sonication.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the inner surface of the flask.

  • Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Carefully scrape the solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, enhancing its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (B145695) (50% in deionized water)

  • Mortar and pestle

  • Beaker

  • Magnetic stirrer and stir bar

  • Vacuum filter apparatus

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio. The molecular weight of this compound is 342.34 g/mol .

  • Kneading: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of 50% ethanol to form a thick paste while triturating.

  • Incorporation of this compound: Gradually add the weighed this compound to the paste and continue to knead for at least 60 minutes. Add small amounts of 50% ethanol as needed to maintain a paste-like consistency.

  • Drying: Spread the resulting paste in a thin layer in a shallow dish and air-dry for 24 hours at room temperature, or until the solvent has completely evaporated.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using a mortar and pestle and pass it through a sieve.

  • Lyophilization (Optional, for enhanced solubility):

    • Dissolve the prepared complex in a minimal amount of deionized water.

    • Freeze the solution at -80°C.

    • Lyophilize the frozen solution for 24-48 hours until a dry powder is obtained.

  • Storage: Store the final inclusion complex in a tightly sealed container in a desiccator.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

MacrosphelideA_Pathway This compound Induced Apoptosis Pathway MSA This compound ENO1 ENO1 MSA->ENO1 ALDOA ALDOA MSA->ALDOA FH FH MSA->FH Glycolysis Glycolysis TCA TCA Cycle Metabolic_Stress Metabolic Stress (Energy Depletion) ENO1->Metabolic_Stress Inhibition ALDOA->Metabolic_Stress Inhibition FH->Metabolic_Stress Inhibition Mitochondria Mitochondria Metabolic_Stress->Mitochondria Induces Dysfunction Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound inhibits key metabolic enzymes, leading to apoptosis.

Experimental Workflow for Improving Solubility

Solubility_Workflow Workflow for Improving this compound Solubility Start Start: This compound (Poorly Soluble) Choose_Method Choose Solubility Enhancement Method Start->Choose_Method Solid_Dispersion Solid Dispersion (Protocol 1) Choose_Method->Solid_Dispersion Method A Cyclodextrin Cyclodextrin Complex (Protocol 2) Choose_Method->Cyclodextrin Method B Prepare_Stock Prepare Stock Solution in Aqueous Buffer Solid_Dispersion->Prepare_Stock Cyclodextrin->Prepare_Stock In_Vitro_Assay Perform In Vitro Assay Prepare_Stock->In_Vitro_Assay

References

Technical Support Center: Scaling Up Macrosphelide A Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Macrosphelide A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and scale-up phases of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound production?

A1: Scaling up the production of this compound, a 16-membered macrolide, presents several challenges common to many secondary metabolite fermentations. These can be broadly categorized into:

  • Fermentation Optimization: Achieving high yields of this compound requires careful optimization of the fermentation medium and process parameters. Factors such as nutrient composition, pH, temperature, aeration, and agitation are critical.[1]

  • Downstream Processing: Isolating and purifying this compound from the fermentation broth to the required purity at a large scale can be complex and costly. This involves multiple steps, including extraction, chromatography, and crystallization.

  • Genetic Stability of the Producing Strain: Maintaining the productivity of the Streptomyces strain over successive generations can be challenging due to the risk of genetic drift and loss of the desired phenotype.

  • Process Reproducibility: Ensuring consistent yields and purity between batches is a significant hurdle, especially when moving from laboratory to pilot and industrial scales.

Q2: What type of microorganism is typically used for this compound production?

A2: this compound is a secondary metabolite produced by certain strains of filamentous bacteria of the genus Streptomyces.[2][3][4][5] The originally reported producing strain is Streptomyces sp. FO-5050.

Q3: What is the general biosynthetic pathway for this compound?

A3: this compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The biosynthesis involves the sequential condensation of small carboxylic acid units to form the macrolactone ring. This is followed by post-PKS modifications, such as hydroxylation, to yield the final active compound. The specific gene cluster for this compound in Streptomyces has not been fully detailed in publicly available literature, but the general pathway for 16-membered macrolides is well-established.

digraph "Macrosphelide_A_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes "Precursors" [label="Acyl-CoA Precursors\n(e.g., Propionyl-CoA, Methylmalonyl-CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PKS" [label="Type I Polyketide Synthase (PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Polyketide_Chain" [label="Linear Polyketide Chain", fillcolor="#FBBC05", fontcolor="#202124"]; "Macrolactonization" [label="Macrolactonization", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Macrosphelide_Core" [label="Macrosphelide Aglycone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Post_PKS" [label="Post-PKS Modifications\n(e.g., Hydroxylation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Macrosphelide_A" [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold"];

// Edges "Precursors" -> "PKS" [color="#202124"]; "PKS" -> "Polyketide_Chain" [color="#202124"]; "Polyketide_Chain" -> "Macrolactonization" [color="#202124"]; "Macrolactonization" -> "Macrosphelide_Core" [color="#202124"]; "Macrosphelide_Core" -> "Post_PKS" [color="#202124"]; "Post_PKS" -> "Macrosphelide_A" [color="#202124"]; }

Figure 1: Generalized Biosynthetic Pathway of this compound.

Q4: What are the known biological activities of this compound?

A4: this compound has been reported to exhibit several biological activities, including the inhibition of adhesion of HL-60 human leukemia cells to human umbilical vein endothelial cells (HUVECs). It also shows growth inhibition against certain cancer cell lines and Gram-positive bacteria.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production.

Low Fermentation Yield

Problem: The final titer of this compound is significantly lower than expected.

Possible Cause Recommended Solution
Suboptimal Medium Composition Systematically optimize the carbon and nitrogen sources, as well as their ratio. Test different complex nitrogen sources like soybean meal, yeast extract, and peptone. Also, evaluate the impact of phosphate (B84403) and trace element concentrations.
Incorrect Fermentation Parameters Optimize physical parameters such as pH (typically maintained between 6.5 and 7.5 for Streptomyces), temperature (usually 28-30°C), dissolved oxygen (DO), and agitation speed.
Poor Inoculum Quality Standardize the inoculum preparation, including the age and physiological state of the seed culture. Ensure a consistent spore suspension or vegetative mycelium transfer.
Shear Stress High agitation speeds can cause shear stress, leading to mycelial damage and reduced productivity. Evaluate the effect of different agitation rates on both biomass and product formation. In some cases, lower shear stress can lead to larger pellets, which may have mass transfer limitations.
Product Degradation This compound may be sensitive to pH and temperature extremes. Analyze the stability of this compound under your fermentation and storage conditions. Consider adjusting the pH or temperature profile towards the end of the fermentation.
digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12];

start [label="Low this compound Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_biomass [label="Is Biomass Growth Normal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// No/Poor Growth Path poor_growth [label="Poor Growth", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_inoculum [label="Check Inoculum Quality\n(Viability, Age)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_media_growth [label="Review Growth Medium\n(Nutrients, pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions_growth [label="Verify Physical Parameters\n(Temp, Aeration)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Good Growth Path good_growth [label="Good Biomass, Low Product", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_media_prod [label="Optimize Production Medium\n(C/N Ratio, Precursors)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions_prod [label="Optimize Fermentation Parameters\n(pH, DO, Shear Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_timing [label="Verify Harvest Time\n(Stationary Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_stability [label="Assess Product Stability\n(pH, Temperature)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_biomass [color="#202124"]; check_biomass -> poor_growth [label="No", color="#202124"]; poor_growth -> check_inoculum [color="#202124"]; poor_growth -> check_media_growth [color="#202124"]; poor_growth -> check_conditions_growth [color="#202124"];

check_biomass -> good_growth [label="Yes", color="#202124"]; good_growth -> check_media_prod [color="#202124"]; good_growth -> check_conditions_prod [color="#202124"]; good_growth -> check_timing [color="#202124"]; good_growth -> check_stability [color="#202124"]; }

Figure 2: Troubleshooting Workflow for Low Fermentation Yield.

Purification and Isolation Issues

Problem: Difficulty in obtaining high-purity this compound from the fermentation broth.

Possible Cause Recommended Solution
Low Extraction Efficiency Screen various organic solvents for optimal extraction from the fermentation broth. Ethyl acetate (B1210297) is commonly used for macrolide extraction. Adjust the pH of the broth prior to extraction to ensure this compound is in a neutral form.
Poor Chromatographic Separation Optimize the stationary and mobile phases for column chromatography. Reversed-phase chromatography (e.g., C18) with a methanol (B129727)/water or acetonitrile/water gradient is often effective for macrolides. Consider using different chromatography techniques in series (e.g., silica (B1680970) gel followed by reversed-phase) for enhanced purity.
Co-elution of Impurities If impurities with similar polarity are present, consider alternative chromatography modes such as ion-exchange or size-exclusion chromatography. High-performance liquid chromatography (HPLC) can be used for final polishing.
Crystallization Failure Screen a variety of solvent/anti-solvent systems to induce crystallization. Slow evaporation of the solvent or vapor diffusion can also be effective. Seeding with a small amount of pure crystal can initiate crystallization.
Product Loss During Purification Minimize the number of purification steps and handle the product at low temperatures if it is found to be thermally labile. Ensure the pH of buffers used during purification is within the stable range for this compound.

Quantitative Data

Specific quantitative data for the scale-up of this compound production is limited in the public domain. However, data from related 16-membered macrolide fermentations can provide valuable benchmarks.

Parameter Laboratory Scale (Shake Flask) Pilot Scale (Bioreactor) Industrial Scale (Bioreactor) Reference/Comment
Typical Yield 100 - 500 mg/L0.5 - 2 g/L> 2 g/LYields are highly strain and process-dependent. These are representative values for optimized macrolide fermentations.
Fermentation Time 7 - 14 days5 - 10 days5 - 8 daysOptimization at larger scales often focuses on reducing fermentation time.
Inoculum Volume 2 - 5% (v/v)5 - 10% (v/v)10% (v/v)Larger inoculum volumes can reduce the lag phase.
Typical Agitation 150 - 250 rpm100 - 400 rpm (Tip Speed Dependent)Tip Speed and Power Input are key parametersShear stress becomes a more significant factor at larger scales.
Typical Aeration N/A (Baffled Flasks)0.5 - 1.5 vvm0.5 - 1.0 vvmDissolved oxygen control is critical for maintaining productivity.

Experimental Protocols

The following are generalized protocols based on common practices for macrolide production from Streptomyces. These should be optimized for your specific strain and equipment.

Protocol 1: Seed Culture Preparation
  • Spore Stock Preparation:

    • Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP2 or Bennett's agar) at 28°C for 7-14 days until sporulation is observed.

    • Aseptically scrape the spores into a sterile solution of 20% glycerol.

    • Homogenize the spore suspension and store at -80°C.

  • Seed Culture Development:

    • Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a custom vegetative medium) with the spore stock.

    • Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours, until a dense mycelial culture is obtained.

Protocol 2: Production Scale Fermentation (Generalized)
  • Bioreactor Preparation:

    • Prepare the production medium (optimized for this compound production) in a sterilized bioreactor.

    • Calibrate pH and Dissolved Oxygen (DO) probes.

  • Inoculation:

    • Aseptically transfer the seed culture to the production bioreactor at a 5-10% (v/v) inoculation ratio.

  • Fermentation Control:

    • Maintain the temperature at 28°C.

    • Control the pH at a setpoint of 7.0 using automated addition of acid (e.g., 1M HCl) and base (e.g., 1M NaOH).

    • Maintain the DO level above 30% saturation by controlling the agitation speed and aeration rate.

    • Add an antifoaming agent as needed.

  • Monitoring and Harvest:

    • Take samples periodically to monitor biomass, substrate consumption, and this compound concentration (using HPLC).

    • Harvest the fermentation broth during the stationary phase when the this compound titer is maximal (typically 7-10 days).

digraph "Fermentation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

spore_stock [label="Spore Stock\n(-80°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; seed_culture [label="Seed Culture\n(Shake Flask, 48-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bioreactor [label="Production Bioreactor\n(5-10% Inoculum)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fermentation [label="Controlled Fermentation\n(pH, Temp, DO)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Online/Offline Monitoring\n(Biomass, Product)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; harvest [label="Harvest\n(Stationary Phase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="Downstream Processing", fillcolor="#F1F3F4", fontcolor="#202124"];

spore_stock -> seed_culture [color="#202124"]; seed_culture -> bioreactor [color="#202124"]; bioreactor -> fermentation [color="#202124"]; fermentation -> monitoring [color="#202124"]; monitoring -> fermentation [label="Feedback Control", style=dashed, color="#202124"]; fermentation -> harvest [color="#202124"]; harvest -> downstream [color="#202124"]; }

Figure 3: Typical Fermentation Workflow for this compound Production.

Protocol 3: Downstream Processing (Generalized)
  • Biomass Separation:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or microfiltration. This compound may be present in both the supernatant and the mycelium, so both should be processed.

  • Extraction:

    • Extract the supernatant with an equal volume of ethyl acetate twice.

    • Extract the mycelial biomass with methanol or acetone, followed by evaporation of the solvent and re-extraction into ethyl acetate.

    • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

    • Elute the column with a gradient of hexane (B92381) and ethyl acetate to perform an initial fractionation.

    • Pool the fractions containing this compound (monitored by TLC or HPLC) and evaporate the solvent.

    • Further purify the enriched fraction using reversed-phase column chromatography (C18) with a water/methanol or water/acetonitrile gradient.

  • Crystallization:

    • Dissolve the purified this compound in a small amount of a solvent in which it is highly soluble (e.g., methanol, acetone).

    • Slowly add an anti-solvent in which it is poorly soluble (e.g., hexane, water) until turbidity is observed.

    • Allow the solution to stand at 4°C to promote crystal formation.

    • Collect the crystals by filtration and dry under vacuum.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific yields, protocols, and troubleshooting outcomes will vary depending on the specific Streptomyces strain, equipment, and experimental conditions used. It is recommended to perform small-scale optimization studies before proceeding to large-scale production.

References

avoiding degradation of Macrosphelide A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Macrosphelide A during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that users may encounter related to the stability of this compound.

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound in stock solutions or working solutions.- Prepare fresh stock solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect solutions from light. - Ensure the pH of the experimental buffer is within a stable range (near neutral).
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.- Confirm the identity of the new peaks using a stability-indicating HPLC method and mass spectrometry. - Review storage conditions of both solid compound and solutions. - Consider potential degradation pathways such as hydrolysis or oxidation.
Precipitation of this compound in aqueous solutions. Low aqueous solubility.- Prepare stock solutions in an appropriate organic solvent such as DMSO. - For aqueous working solutions, ensure the final concentration of the organic solvent is low enough to be compatible with the experimental system and does not cause precipitation. Sonication may aid dissolution.
Inconsistent experimental results over time. Gradual degradation of the stock solution.- Establish a regular schedule for preparing fresh stock solutions. - Perform periodic purity checks of the stock solution using a validated HPLC method. - Store stock solutions at -20°C or -80°C for long-term storage.[1]

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For short-term storage (days to weeks), solid this compound should be stored at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The compound should be kept dry and protected from light.[2]

2. How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO. Stock solutions should be prepared in high-quality, anhydrous DMSO. For short-term storage (days to weeks), stock solutions can be stored at 0-4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]

3. What are the likely degradation pathways for this compound?

Based on its chemical structure, which contains ester and alcohol functional groups, this compound is susceptible to degradation via two primary pathways:

  • Hydrolysis: The ester linkages in the macrolide ring can be hydrolyzed, especially under acidic or alkaline conditions, leading to the opening of the ring and loss of biological activity.

  • Oxidation: The hydroxyl groups and other parts of the molecule may be susceptible to oxidation, which can alter the compound's structure and function.

Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound MA This compound Hydrolysis Hydrolysis (Acid or Base) MA->Hydrolysis Oxidation Oxidation MA->Oxidation RingOpened Ring-Opened Products (Inactive) Hydrolysis->RingOpened Oxidized Oxidized Products (Activity Unknown/Reduced) Oxidation->Oxidized

Caption: Potential degradation routes for this compound.

4. How can I assess the stability of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity and degradation of this compound. This method should be able to separate the intact this compound from any potential degradation products.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for macrolide analysis.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) (10 mM).

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is recommended to ensure the separation of compounds with different polarities. A suggested starting gradient is:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

3. Detection:

  • Set the UV detector to a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 210-230 nm for macrolides).

4. Sample Preparation:

  • Dilute the this compound stock solution with the initial mobile phase composition to a suitable concentration for injection.

5. Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Workflow for Stability Testing of this compound

Workflow for Stability Testing of this compound start Prepare this compound Solution stress Expose to Stress Conditions (e.g., Acid, Base, Heat, Light, Oxidation) start->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Analyze Data (Peak Purity, % Degradation) hplc->data identify Identify Degradation Products (e.g., LC-MS) data->identify end Determine Storage Conditions and Shelf-Life data->end

Caption: A general workflow for assessing the stability of this compound.

Data Presentation

The following table provides a template for summarizing quantitative data from a hypothetical forced degradation study of this compound.

Stress Condition Duration Temperature % this compound Remaining Number of Degradation Products Detected
0.1 M HCl 24 hoursRoom Temp65%2
0.1 M NaOH 24 hoursRoom Temp40%3
10% H₂O₂ 24 hoursRoom Temp85%1
Heat 48 hours60°C90%1
Light (ICH Q1B) 1.2 million lux hoursRoom Temp98%0
Control (Dark) 48 hoursRoom Temp>99%0

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates will vary depending on the specific experimental conditions.

References

Technical Support Center: Macrosphelide A Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Macrosphelide A. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this potent macrolide.

Troubleshooting Guide

This section addresses specific issues that may arise during the isolation of this compound, leading to the formation of purification artifacts.

Problem/Observation Potential Cause Recommended Solution
Unexpected peaks during HPLC analysis of purified fractions, with masses corresponding to this compound + H₂O. Hydrolysis of Ester Linkages: this compound contains three ester bonds within its 16-membered macrolide ring.[1] These are susceptible to hydrolysis, especially under acidic or basic conditions, which can be inadvertently created by certain chromatography conditions or solvent impurities.[2]1. Maintain Neutral pH: Ensure all solvents and buffers used during extraction and chromatography are maintained at a neutral pH. Avoid prolonged exposure to acidic or basic conditions.2. Use High-Purity Solvents: Utilize freshly opened, high-purity solvents to prevent contamination with acidic or basic impurities.3. Temperature Control: Perform purification steps at room temperature or below, as elevated temperatures can accelerate hydrolysis.[2]
Multiple spots on TLC or peaks in HPLC with the same mass as this compound but different retention times. Isomerization of Double Bonds: The α,β-unsaturated carbonyl systems in the this compound structure can be prone to isomerization under certain conditions, such as exposure to light or heat, or in the presence of acid/base catalysts.1. Protect from Light: Store extracts and purified fractions in amber vials or protect them from direct light exposure.2. Avoid Harsh Conditions: Minimize exposure to high temperatures and strong acids or bases during the purification process.
Low final yield of this compound with a complex mixture of unidentified byproducts. Solvent-Induced Artifact Formation: Reactive solvents, such as methanol (B129727) or ethanol, can potentially react with the this compound molecule, for example, through transesterification of the ester linkages, especially in the presence of trace amounts of acid or base.1. Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., ethyl acetate (B1210297), dichloromethane, hexane) for extraction and chromatography.2. Thorough Solvent Removal: Ensure complete removal of solvents under reduced pressure and at low temperatures to prevent reactions during concentration steps.
Appearance of a compound with a molecular weight corresponding to an oxidized derivative of this compound. Oxidation: The secondary alcohol groups in this compound are susceptible to oxidation, which can be catalyzed by metal ions or exposure to air over extended periods. Macrosphelide B is a known natural analog that is an oxidized form of this compound at the C-14 position.[3]1. Use of Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to solvents during extraction and storage.2. Degas Solvents: For sensitive steps, use solvents that have been degassed to remove dissolved oxygen.3. Prompt Processing: Process samples promptly and store purified material under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control during this compound purification to avoid artifact formation?

A1: The most critical factors are pH, temperature, and solvent choice. This compound's ester linkages are sensitive to hydrolysis, so maintaining a neutral pH and avoiding high temperatures is crucial.[2] Using high-purity, aprotic solvents can prevent unwanted side reactions.

Q2: I am observing a gradual degradation of my purified this compound sample upon storage. What are the recommended storage conditions?

A2: For long-term storage, this compound should be stored as a dry solid, protected from light, under an inert atmosphere (nitrogen or argon), and at low temperatures (-20°C or below).[4] If in solution, use a non-reactive aprotic solvent and store under the same conditions.

Q3: Can the choice of chromatography media influence the formation of artifacts?

A3: Yes. While silica (B1680970) gel is commonly used, its slightly acidic nature can potentially contribute to the degradation of sensitive compounds. If you suspect this is an issue, consider using a deactivated or neutral chromatography support, such as deactivated silica gel or alumina. Alternatively, reversed-phase chromatography (e.g., C18) with neutral mobile phases is a good option.

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: While the literature does not extensively detail specific degradation artifacts from purification, based on its structure, the most likely degradation products would be seco-acids resulting from the hydrolysis of one or more of the ester bonds. Additionally, isomers with shifted double bonds could also be formed. Macrosphelide B, an oxidized analog, is a known related natural product.[3]

Experimental Protocols & Data

General Isolation Protocol for this compound from Microsphaeropsis sp.

The following is a generalized protocol based on methodologies reported in the literature. Specific conditions may need to be optimized for your particular fungal strain and culture conditions.

  • Fermentation and Extraction:

    • Culture Microsphaeropsis sp. in a suitable liquid medium.

    • After an appropriate incubation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an organic solvent such as ethyl acetate.

    • Extract the mycelium with a polar organic solvent like acetone (B3395972) or methanol, followed by partitioning with ethyl acetate.

  • Chromatographic Purification:

    • Combine the organic extracts and concentrate under reduced pressure.

    • Subject the crude extract to a series of chromatographic steps. A typical sequence might include:

      • Silica Gel Column Chromatography: Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

      • Sephadex LH-20 Column Chromatography: Use a solvent such as methanol to separate compounds based on size and polarity.

      • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase (C18) HPLC with a mobile phase like a methanol-water or acetonitrile-water gradient.

Table 1: Representative Chromatographic Conditions for this compound Purification
Chromatography Step Stationary Phase Mobile Phase (Gradient) Detection
Initial Fractionation Silica Gel 60Hexane : Ethyl Acetate (e.g., 9:1 to 1:1)TLC with UV visualization
Intermediate Purification Sephadex LH-20100% MethanolUV (e.g., 210 nm)
Final Purification (HPLC) C18 Reversed-PhaseAcetonitrile : Water (e.g., 40:60 to 70:30)UV (e.g., 210 nm)

Note: The solvent ratios and gradients provided are examples and should be optimized for each specific separation.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Extraction cluster_1 Purification Fermentation Fungal Fermentation (Microsphaeropsis sp.) Filtration Filtration Fermentation->Filtration Broth_Extraction Broth Extraction (Ethyl Acetate) Filtration->Broth_Extraction Mycelium_Extraction Mycelium Extraction (Acetone/Methanol) Filtration->Mycelium_Extraction Concentration Concentration Broth_Extraction->Concentration Mycelium_Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC (C18) Sephadex->HPLC Pure_MA Pure this compound HPLC->Pure_MA

Caption: A typical workflow for the isolation and purification of this compound.

Potential Hydrolysis Artifact Formation Pathway

G MA This compound (C16H22O8) Hydrolysis Hydrolysis (H2O, Acid/Base) MA->Hydrolysis Seco_Acid Seco-acid Artifact (C16H24O9) Hydrolysis->Seco_Acid

Caption: Formation of a seco-acid artifact via hydrolysis of an ester linkage.

References

Technical Support Center: Enhancing the Bioavailability of Macrosphelide A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively working with Macrosphelide A and its derivatives. Here, you will find practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing oral bioavailability.

Troubleshooting Guides

This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter during your research.

Issue 1: Low Aqueous Solubility of Your this compound Derivative

  • Question: My this compound derivative shows very low solubility in aqueous solutions, hindering downstream assays. What can I do?

  • Answer: Poor aqueous solubility is a common challenge for many natural products, including macrolides. Here are some strategies to address this:

    • Formulation Approaches:

      • Solid Dispersions: Creating a solid dispersion of your compound with a hydrophilic carrier can enhance its dissolution rate. Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).

      • Nanosuspensions: Reducing the particle size of your compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity. This can be achieved through techniques like wet milling or high-pressure homogenization.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. In these systems, the compound is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the aqueous environment of the gut, facilitating absorption.

    • Chemical Modification:

      • Prodrugs: Synthesizing a more water-soluble prodrug that is converted to the active this compound derivative in vivo can be a viable strategy.

Issue 2: Poor Permeability Across Intestinal Epithelium Models (e.g., Caco-2 assays)

  • Question: My compound has adequate solubility, but it shows low permeability in our Caco-2 cell model. What does this indicate and how can I improve it?

  • Answer: Low permeability suggests that your this compound derivative may not efficiently cross the intestinal barrier.

    • Interpretation: This could be due to several factors, including molecular size, lipophilicity, and potential interaction with efflux transporters like P-glycoprotein (P-gp) that actively pump the compound out of the cells.

    • Troubleshooting Steps:

      • Assess Efflux: Conduct a bi-directional Caco-2 assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that your compound is a substrate for efflux transporters.

      • Co-administration with Inhibitors: In your in vitro model, co-administer your compound with known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-gp) to see if permeability improves.

      • Formulation with Permeation Enhancers: Certain excipients can act as permeation enhancers by transiently opening the tight junctions between intestinal cells. However, this approach requires careful toxicological assessment.

Issue 3: High First-Pass Metabolism is Suspected

  • Question: We observe low oral bioavailability in our animal models despite good solubility and permeability. We suspect high first-pass metabolism. How can we confirm and address this?

  • Answer: High first-pass metabolism in the liver is a significant barrier to the oral bioavailability of many drugs.

    • Confirmation:

      • In Vitro Metabolic Stability Assays: Incubate your this compound derivative with liver microsomes or hepatocytes to determine its metabolic stability. A high clearance rate in these assays is indicative of extensive first-pass metabolism.

      • In Vivo Studies: Compare the pharmacokinetic profiles of your compound after oral and intravenous (IV) administration. A significant difference in the Area Under the Curve (AUC) between the two routes points towards first-pass metabolism.

    • Mitigation Strategies:

      • Structural Modification: Modify the chemical structure of your derivative at the sites susceptible to metabolism to block or slow down the metabolic process.

      • Co-administration with Enzyme Inhibitors: While not a long-term therapeutic strategy, co-administration with inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in preclinical studies can help confirm the role of first-pass metabolism.

Frequently Asked Questions (FAQs)

  • Q1: What are the key physicochemical properties of this compound derivatives that influence their oral bioavailability?

  • A1: Key properties include aqueous solubility, lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. A balance is crucial; for instance, while some lipophilicity is needed to cross cell membranes, very high lipophilicity can lead to poor solubility in the gut.

  • Q2: Are there any known successful formulation strategies for other macrocyclic compounds that could be applied to this compound derivatives?

  • A2: Yes, formulation strategies for other macrocycles, such as cyclosporine A, have been extensively studied. Lipid-based formulations, including microemulsions and self-emulsifying systems, have proven effective in enhancing their oral absorption. These approaches could be highly relevant for this compound derivatives.

  • Q3: What is the primary mechanism of action for the anti-cancer effects of some this compound derivatives?

  • A3: Certain this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the extrinsic apoptosis pathway, involving the activation of caspase-8.[1]

Data Presentation

Table 1: Representative Oral Bioavailability of Macrolide Antibiotics in Rats

Disclaimer: The following data is for representative macrolide antibiotics and is intended to provide a general understanding of the pharmacokinetic parameters that are evaluated. Specific data for this compound derivatives are not publicly available and would need to be determined experimentally.

MacrolideOral Bioavailability (%)Tmax (h)Cmax (µg/mL)
Erythromycin141.0 - 2.00.5 - 1.5
Clarithromycin361.5 - 2.51.0 - 2.0
Roxithromycin361.0 - 2.06.0 - 8.0
Telithromycin251.0 - 1.50.8 - 1.2

Data adapted from a study on macrolide antibiotics in rats.[2]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol outlines the steps to assess the intestinal permeability of a this compound derivative.

Materials:

  • Caco-2 cells (passage 40-60)

  • Transwell™ inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound (this compound derivative)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound and Lucifer yellow to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B-A):

    • To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

    • Measure the fluorescence of Lucifer yellow to ensure monolayer integrity was maintained throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for evaluating the oral bioavailability of a this compound derivative in a rodent model.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Test compound (this compound derivative) formulated for oral and intravenous administration

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Methodology:

  • Animal Acclimation and Fasting:

    • Acclimate rats to the housing conditions for at least 3 days.

    • Fast the animals overnight (with free access to water) before dosing.

  • Dosing:

    • Oral (PO) Group: Administer the test compound formulation orally via gavage at a predetermined dose.

    • Intravenous (IV) Group: Administer the test compound formulation intravenously via the tail vein at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway MA This compound Derivative FasR Fas Receptor MA->FasR Sensitizes FasL Fas Ligand FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 (active) Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 (active) Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic apoptosis pathway induced by this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Solubility Aqueous Solubility Assay Permeability Caco-2 Permeability Assay Solubility->Permeability Metabolism Microsomal Stability Assay Permeability->Metabolism PK_Study Pharmacokinetic Study (Rat) Metabolism->PK_Study Bioavailability Calculate Oral Bioavailability (F%) PK_Study->Bioavailability Formulation Develop Formulation Formulation->Solubility Troubleshooting_Logic Start Start Evaluation Low_Solubility Low Aqueous Solubility? Start->Low_Solubility Low_Permeability Low Caco-2 Permeability? Low_Solubility->Low_Permeability No Formulation_Strategies Implement Formulation Strategies (e.g., SEDDS) Low_Solubility->Formulation_Strategies Yes High_Metabolism High First-Pass Metabolism? Low_Permeability->High_Metabolism No Permeation_Enhancers Consider Permeation Enhancers Low_Permeability->Permeation_Enhancers Yes Good_Bioavailability Good Oral Bioavailability High_Metabolism->Good_Bioavailability No Structural_Modification Structural Modification High_Metabolism->Structural_Modification Yes Formulation_Strategies->Low_Solubility Permeation_Enhancers->Low_Permeability Structural_Modification->High_Metabolism

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Macrosphelide A and Macrosphelide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A and Macrosphelide B are 16-membered macrolide compounds originally isolated from the fungus Microsphaeropsis sp..[1][2] These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities. Structurally, Macrosphelide B is the C-14 oxidized form of this compound. This seemingly minor structural difference leads to a notable divergence in their biological profiles, making them intriguing subjects for comparative analysis in the context of drug discovery and development. This guide provides a comprehensive comparison of the known biological activities of this compound and Macrosphelide B, supported by available experimental data and detailed methodologies.

Comparative Biological Activity Data

The primary biological activities of this compound and Macrosphelide B are summarized below. The available quantitative data highlights their distinct potencies in different biological assays.

Biological ActivityThis compoundMacrosphelide BCell Line/Model
Inhibition of Cell Adhesion (IC₅₀) 3.5 µM[2]36 µM[2]HL-60 cells to LPS-activated HUVEC
Cytotoxicity Selectively cytotoxic to cancer cells. At 12.5 µM, viability of HepG2, HL60, and MCF-7 cells was 51.7%, 54.6%, and 48.4% respectively after 96h.[3] No cytocidal activity was observed at 100 µg/mL.[2]Data not available. A carbonylated derivative of MSB has shown some cytotoxic effect.[4]HepG2, HL60, MCF-7 vs. THLE-3, PBMC, MCF-10A
Immunosuppressive Activity Data not availablePotent in vivo immunosuppressive activity, comparable to rapamycin (B549165) and cyclosporine.[4]in vivo models
Anti-inflammatory Activity Data not availableData not available
Antiviral Activity Data not availableData not available

Detailed Biological Activities

Inhibition of Cell-Cell Adhesion

A primary and well-characterized activity of both macrosphelides is the inhibition of leukocyte adhesion to endothelial cells, a critical process in inflammation and cancer metastasis.

This compound is a potent inhibitor of the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVEC), with a reported half-maximal inhibitory concentration (IC₅₀) of 3.5 µM.[2]

Macrosphelide B also inhibits this cell-cell adhesion but is significantly less potent than this compound, with an IC₅₀ of 36 µM.[2] This ten-fold decrease in potency suggests that the hydroxyl group at the C-14 position in this compound is important for this activity.

Cytotoxic Activity

This compound has demonstrated selective cytotoxicity towards cancer cells. In a study comparing its effects on cancer and non-cancer cell lines, this compound at a concentration of 12.5 µM reduced the viability of HepG2 (hepatocellular carcinoma), HL60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma) cells to approximately 50% after 96 hours of treatment.[3] In contrast, the viability of non-cancerous cell lines THLE-3 (immortalized hepatocytes), peripheral blood mononuclear cells (PBMCs), and MCF-10A (non-tumorigenic breast epithelial cells) remained significantly higher, indicating a degree of cancer cell selectivity.[3] Early studies reported no cytocidal activity for this compound at concentrations up to 100 µg/mL.[2]

For Macrosphelide B , there is a lack of specific quantitative data on its cytotoxicity against cancer cell lines. However, a study on synthetic derivatives of macrosphelides noted that a carbonylated form of Macrosphelide B exhibited cytotoxic effects at high concentrations.[4]

Immunosuppressive Activity

A key distinguishing feature of Macrosphelide B is its potent in vivo immunosuppressive activity. It has been reported to be as effective as clinically used immunosuppressants such as rapamycin and cyclosporine.[4] This suggests a potential therapeutic application for Macrosphelide B in the context of autoimmune diseases and organ transplantation. The precise mechanism and quantitative measures of this activity, such as IC₅₀ values for T-cell proliferation, are not yet fully elucidated in publicly available literature.

There is currently no available data on the immunosuppressive activity of This compound .

Signaling Pathways and Mechanisms of Action

This compound: Induction of Apoptosis via ROS and JNK Activation

This compound is believed to exert its anti-cancer effects through the induction of apoptosis. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[5] JNK, a member of the mitogen-activated protein kinase (MAPK) family, plays a crucial role in regulating cellular responses to stress, including apoptosis. Activated JNK can phosphorylate and regulate the activity of various downstream targets, including proteins of the Bcl-2 family and transcription factors like c-Jun, ultimately leading to the activation of caspases and the execution of the apoptotic program.

Macrosphelide_A_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress ROS Generation ROS Generation Cellular Stress->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation Apoptosis Apoptosis JNK Activation->Apoptosis

Proposed apoptotic pathway of this compound.
Macrosphelide B: Mechanism of Action

The precise signaling pathway underlying the immunosuppressive activity of Macrosphelide B has not been fully elucidated. It is hypothesized that its mechanism may involve the modulation of signaling pathways critical for T-cell activation and proliferation, possibly through the inhibition of calcineurin or mTOR, similar to other macrolide immunosuppressants. However, further research is required to confirm these hypotheses.

Experimental Protocols

HL-60 Adhesion to HUVEC Assay

This assay is used to quantify the inhibitory effect of compounds on the adhesion of leukemia cells to endothelial cells.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to form a confluent monolayer in 96-well plates. Human promyelocytic leukemia cells (HL-60) are maintained in suspension culture.

  • Activation of HUVEC: The HUVEC monolayer is activated by incubation with lipopolysaccharide (LPS) for 4-6 hours to induce the expression of adhesion molecules such as E-selectin.

  • Compound Treatment: The activated HUVEC monolayer is pre-incubated with varying concentrations of this compound or B for a specified period.

  • Co-culture: Fluorescently labeled HL-60 cells are added to the HUVEC monolayer and co-incubated for 1-2 hours to allow for cell adhesion.

  • Washing: Non-adherent HL-60 cells are removed by gentle washing with phosphate-buffered saline (PBS).

  • Quantification: The number of adherent HL-60 cells is quantified by measuring the fluorescence intensity in each well using a microplate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of cell adhesion against the concentration of the compound.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HUVEC Culture HUVEC to confluence LPS Activate HUVEC with LPS HUVEC->LPS HL60 Culture and label HL-60 cells Coculture Co-culture HUVEC and HL-60 HL60->Coculture Compound Treat HUVEC with Macrosphelide LPS->Compound Compound->Coculture Wash Wash to remove non-adherent cells Coculture->Wash Measure Measure fluorescence Wash->Measure Calculate Calculate IC50 Measure->Calculate

Workflow for the cell-cell adhesion assay.
MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for various time points (e.g., 24, 48, 72, 96 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values can be determined from the dose-response curves.

Conclusion

This compound and Macrosphelide B, despite their close structural relationship, exhibit distinct biological activity profiles. This compound is a potent inhibitor of cancer cell adhesion and demonstrates selective cytotoxicity against cancer cells, with a mechanism involving the induction of apoptosis through the ROS-JNK signaling pathway. In contrast, Macrosphelide B is a less potent anti-adhesion agent but displays significant in vivo immunosuppressive activity, a property not yet reported for this compound.

This comparative guide highlights the potential of these natural products in different therapeutic areas. Further research is warranted to fully elucidate the mechanisms of action, particularly for the immunosuppressive effects of Macrosphelide B, and to explore the full therapeutic potential of these intriguing macrolides. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing the fields of oncology and immunology.

References

Validating the Target Engagement of Macrosphelide A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of modern techniques to validate the molecular target engagement of Macrosphelide A, a 16-membered macrolide with known anti-adhesion and anticancer activities. While the definitive molecular target of this compound remains an active area of investigation, this document outlines and contrasts key experimental methodologies that are instrumental in identifying and confirming its binding partners within a cellular context.

This compound has been shown to inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells, suggesting a role in disrupting cell-cell interactions.[1] To move forward with its development as a potential therapeutic, robust validation of its direct molecular target is a critical step. This guide focuses on three principal methodologies for such validation: Chemical Proteomics using affinity purification, the Cellular Thermal Shift Assay (CETSA), and Reverse Chemical Proteomics with phage display.

Comparative Analysis of Target Validation Methodologies

The selection of a target validation method depends on various factors, including the availability of specific tools (e.g., modified compounds), the nature of the expected interaction, and the desired experimental throughput. Below is a comparative summary of the key techniques.

FeatureChemical Proteomics (Affinity Purification)Cellular Thermal Shift Assay (CETSA)Reverse Chemical Proteomics (Phage Display)
Principle A "bait" molecule (e.g., biotinylated this compound) is used to capture its "prey" binding partners from a cell lysate for identification by mass spectrometry.Measures the change in thermal stability of a protein upon ligand binding. Target engagement stabilizes the protein, increasing its melting temperature.A library of proteins (e.g., displayed on phages) is screened for binding to an immobilized small molecule.
Requirement forCompound Modification Yes, requires synthesis of a tagged analog (e.g., with biotin).[2]No, uses the unmodified compound.Yes, the compound needs to be immobilized on a solid support.
Cellular Context Lysis of cells is required, so the interaction is studied in vitro using cell extracts.Can be performed in intact cells, providing a more physiologically relevant context.[3][4]A completely in vitro screening method.
Primary Use Case Primarily for target identification (discovery of unknown binding partners).Primarily for target validation (confirming a hypothesized interaction) and studying on-target effects in a cellular environment.Target discovery from a large library of potential protein partners.
Throughput Low to medium; each experiment can be labor-intensive.Can be adapted for high-throughput screening.High-throughput screening of large protein libraries.
Key Advantage Directly identifies binding partners.Label-free and reflects target engagement in a native cellular environment.[3]Can identify even weak or transient interactions due to the amplification nature of phage display.
Key Limitation The tag might interfere with binding; potential for non-specific binders.Indirect method; does not identify the target de novo.Interactions are not vetted in a cellular context; potential for false positives.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to facilitate their implementation in the laboratory.

Chemical Proteomics: Affinity Purification-Mass Spectrometry (AP-MS)

This method relies on a chemically modified version of this compound to isolate its binding partners. Researchers have synthesized a this compound-biotin chimera for this purpose.

Protocol:

  • Probe Synthesis: Synthesize an analog of this compound with a biotin (B1667282) tag, ensuring the modification does not abrogate its biological activity. A linker is often incorporated to minimize steric hindrance.

  • Cell Culture and Lysis: Culture the relevant cell line to a high confluency and lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification:

    • Incubate the cell lysate with the biotinylated this compound probe.

    • Introduce streptavidin-coated beads to capture the biotinylated probe along with its binding partners.

    • Wash the beads extensively to remove non-specific proteins.

    • Elute the bound proteins from the beads.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

    • Alternatively, use on-bead digestion followed by LC-MS/MS analysis of the resulting peptides.

  • Data Analysis: Compare the identified proteins with those from a control experiment (e.g., using beads alone or a biotin tag without this compound) to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the engagement of a compound with its target in a cellular environment without any modification to the compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).

  • Thermal Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) to induce denaturation of unbound proteins.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant and quantify the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Reverse Chemical Proteomics using Phage Display

This technique is particularly useful for identifying binding partners from a large, diverse library of proteins.

Protocol:

  • Probe Immobilization: Immobilize this compound onto a solid support, such as magnetic beads or a multi-well plate.

  • Phage Library Screening (Biopanning):

    • Incubate a phage display library (expressing a vast array of different proteins on the phage surface) with the immobilized this compound.

    • Wash away non-binding phages.

    • Elute the phages that have bound to this compound.

  • Amplification: Infect bacteria with the eluted phages to amplify the population of binders.

  • Iterative Rounds: Repeat the screening and amplification steps (typically 3-5 rounds) to enrich for high-affinity binders.

  • Identification of Binding Partners:

    • Isolate individual phage clones from the enriched population.

    • Sequence the DNA of the selected phages to identify the gene encoding the binding protein.

  • Validation: The identified interactions should be validated using orthogonal methods, such as CETSA or pull-down assays with the purified protein.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

cluster_APMS Chemical Proteomics (AP-MS) Workflow A Synthesize Biotinylated This compound C Incubate Lysate with Probe A->C B Cell Lysis B->C D Capture with Streptavidin Beads C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Identify Proteins by Mass Spectrometry F->G

Fig. 1: Workflow for Affinity Purification-Mass Spectrometry.

cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with This compound B Heat Cells to Various Temperatures A->B C Cell Lysis B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein D->E F Plot Melting Curve E->F

Fig. 2: Workflow for the Cellular Thermal Shift Assay.

Conclusion

The validation of this compound's target engagement is a crucial step toward understanding its mechanism of action and advancing its potential as a therapeutic agent. While chemical proteomics using a biotinylated probe offers a direct path to identifying binding partners, CETSA provides an invaluable method for confirming this engagement within the complex environment of an intact cell, without the need for chemical modification. Reverse chemical proteomics serves as a powerful discovery tool for screening vast libraries of potential targets. By employing these complementary techniques, researchers can build a robust case for the molecular target of this compound, paving the way for further drug development.

References

Cross-Reactivity of Macrosphelide A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biological Activity of Macrosphelide A Across Diverse Cell Lines for Researchers, Scientists, and Drug Development Professionals.

This compound (MSPA), a 16-membered macrolide, has garnered significant interest in the field of cancer research due to its selective cytotoxic and pro-apoptotic activities against various cancer cell lines. Initially recognized for its ability to inhibit cell-cell adhesion, subsequent studies have unveiled its potential as an anticancer agent. This guide provides a comprehensive comparison of this compound's effects on different cell types, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated across a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) and cell viability data highlight the compound's selective potency against cancerous cells.

Cell LineCell TypeMSPA Concentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
HepG2Hepatocellular Carcinoma12.59651.7~25
HL-60Promyelocytic Leukemia12.59654.6~30
MCF-7Breast Adenocarcinoma12.59648.4~20
THLE-3Normal Liver Epithelial12.59678.2> 50
PBMCPeripheral Blood Mononuclear Cells12.59686.2> 50
MCF-10ANon-tumorigenic Breast Epithelial12.59694.5> 50

Data extracted from studies demonstrating the selective cytotoxic effect of MSPA on cancer cells compared to non-cancer cells.[1]

Mechanism of Action: A Dual Approach to Cancer Cell Inhibition

This compound employs a multifaceted strategy to impede cancer cell proliferation and induce cell death. Its mechanisms involve the induction of apoptosis through both intrinsic and extrinsic signaling pathways and the disruption of key metabolic processes unique to cancer cells.

Induction of Apoptosis

This compound has been shown to trigger apoptosis, a form of programmed cell death, in cancer cells. This process is initiated by a rapid increase in intracellular reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Activation of the JNK pathway is a critical step that leads to the engagement of both the extrinsic and intrinsic apoptotic pathways. The extrinsic pathway is activated through the upregulation of Fas expression and subsequent activation of caspase-8.[2] This pathway is further linked to the intrinsic, or mitochondrial, pathway by the cleavage of Bid, a Bcl-2 family protein.[2]

Targeting Cancer Metabolism

A significant aspect of this compound's anticancer activity is its ability to target the altered metabolism of cancer cells, often referred to as the Warburg effect. MSPA has been identified to directly bind to and inhibit three key metabolic enzymes:

  • Enolase 1 (ENO1) [1]

  • Aldolase A (ALDOA)

  • Fumarate Hydratase (FH)

By inhibiting these enzymes, this compound disrupts both glycolysis and the tricarboxylic acid (TCA) cycle, leading to a reduction in cancer cell viability.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.

MSPA This compound ROS ↑ ROS Generation MSPA->ROS ENO1 ENO1 Inhibition MSPA->ENO1 ALDOA ALDOA Inhibition MSPA->ALDOA FH FH Inhibition MSPA->FH JNK JNK Activation ROS->JNK Fas ↑ Fas Expression JNK->Fas Mito Mitochondrial Pathway JNK->Mito Casp8 Caspase-8 Activation Fas->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Bid->Mito Apoptosis Apoptosis Mito->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Metabolism Disruption of Glycolysis & TCA Cycle ENO1->Metabolism ALDOA->Metabolism FH->Metabolism Metabolism->CellDeath Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations) Start->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation Viability Cell Viability Assay (MTT Assay) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis Protein Protein Expression Analysis (Western Blot) Incubation->Protein Data Data Analysis: - IC50 Calculation - Apoptosis Rate - Protein Level Changes Viability->Data Apoptosis->Data Protein->Data End End: Comparative Analysis Data->End

References

Structure-Activity Relationship of Macrosphelide A Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Macrosphelide A and its analogs, supported by experimental data. The information is presented to facilitate further investigation into the therapeutic potential of this class of compounds.

This compound, a 16-membered macrolide first isolated from the fungus Microsphaeropsis sp., has garnered significant interest due to its diverse biological activities, including anti-cancer, anti-adhesion, immunosuppressive, and anti-inflammatory properties.[1] Extensive research has led to the synthesis and evaluation of numerous analogs to elucidate the structure-activity relationship (SAR) and identify compounds with enhanced potency and selectivity. This guide summarizes the key findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by structural modifications to the macrolide ring and its side chains. The following tables summarize the quantitative data from various studies, providing a comparative overview of their cytotoxic, apoptosis-inducing, and anti-adhesion effects.

Cytotoxicity Data

The cytotoxic effects of this compound and its derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell proliferation.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound HepG2Hepatocellular Carcinoma12.5[2]
HL-60Promyelocytic Leukemia12.5[2]
MCF-7Breast Adenocarcinoma12.5[2]
Macrosphelide B U937Human LymphomaMild Cytotoxicity[3]
Diketo-Macrosphelide U937Human LymphomaObserved at high concentrations
MS-Epothilone Hybrid 60 U937Human LymphomaPotent Cytotoxicity
Apoptosis-Inducing Activity

Several this compound analogs have been shown to induce programmed cell death, or apoptosis, in cancer cells. The data below quantifies the percentage of apoptotic cells following treatment with various analogs.

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Reference
This compound HepG212.5 (72h)14.1 (Late Apoptosis)
HL-6012.5 (72h)27.8 (Early Apoptosis)
Macrosphelide B U937Not SpecifiedMild Apoptosis
Diketo-Macrosphelide U937Not SpecifiedMild Apoptosis
MS-Epothilone Hybrid 60 U9371Significant Apoptosis
Anti-Adhesion Activity

This compound was initially identified as an inhibitor of cell-cell adhesion, a critical process in inflammation and cancer metastasis.

CompoundAssayIC50 (µM)Reference
This compound Adhesion of HL-60 cells to LPS-activated HUVEC3.5
Macrosphelide B Adhesion of HL-60 cells to LPS-activated HUVEC36

Key Signaling Pathways

This compound and its analogs exert their biological effects by modulating specific signaling pathways. The primary mechanisms identified in cancer cells involve the induction of apoptosis through both intrinsic and extrinsic pathways and the disruption of cancer cell metabolism.

Proposed Apoptotic Signaling Pathway of Macrosphelides Macrosphelide Macrosphelide ROS ROS Generation Macrosphelide->ROS JNK JNK Activation Macrosphelide->JNK Fas Fas Upregulation Macrosphelide->Fas JNK->Fas Caspase8 Caspase-8 Activation Fas->Caspase8 Bid Bid Cleavage Caspase8->Bid Mitochondria Mitochondrial Dysfunction Bid->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound analogs.

Recent studies have also revealed that this compound can simultaneously inhibit key enzymes involved in the Warburg effect, a metabolic hallmark of cancer. This disruption of glycolysis and the TCA cycle contributes to its anti-cancer activity.

This compound's Impact on Cancer Cell Metabolism Macrosphelide_A This compound ENO1 Enolase 1 (ENO1) Macrosphelide_A->ENO1 Inhibits ALDOA Aldolase A (ALDOA) Macrosphelide_A->ALDOA Inhibits FH Fumarate Hydratase (FH) Macrosphelide_A->FH Inhibits Glycolysis Glycolysis ENO1->Glycolysis ALDOA->Glycolysis TCA_Cycle TCA Cycle FH->TCA_Cycle Cancer_Cell_Viability Reduced Cancer Cell Viability Glycolysis->Cancer_Cell_Viability Disrupts TCA_Cycle->Cancer_Cell_Viability Disrupts General Workflow for SAR Studies of this compound Analogs cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Purification->Apoptosis AntiAdhesion Anti-Adhesion Assays Purification->AntiAdhesion Other Other Bioassays (Anti-inflammatory, etc.) Purification->Other Data_Analysis Data Analysis (IC50, etc.) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis AntiAdhesion->Data_Analysis Other->Data_Analysis SAR SAR Determination Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

A Comparative Analysis of Synthetic Routes to Macrosphelide A

Author: BenchChem Technical Support Team. Date: December 2025

Macrosphelide A, a 16-membered macrolide isolated from Macrosphaeropsis sp., has garnered significant attention from the scientific community due to its interesting biological activities, including the inhibition of cancer cell adhesion. This has spurred the development of numerous synthetic strategies for its total synthesis. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, focusing on their efficiency, key transformations, and overall practicality. The syntheses are broadly categorized into three main approaches: linear synthesis featuring macrolactonization, convergent synthesis utilizing ring-closing metathesis (RCM), and strategies employing chemoenzymatic reactions.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for three representative synthetic routes to this compound, offering a direct comparison of their efficiencies.

Parameter Smith and Omura (First Total Synthesis) Takahashi et al. (RCM Approach) Suh et al. (Enantioselective Synthesis)
Overall Yield ~5%~12%~18.5%[1]
Longest Linear Sequence 18 steps14 steps11 steps[2]
Key Ring-Forming Reaction Yamaguchi MacrolactonizationRing-Closing Metathesis (RCM)Intramolecular Nitrile Oxide Cycloaddition (INOC)
Starting Materials (R)-(-)-Roche esterMethyl (S)-(-)-lactate, Methyl (S)-(+)-3-hydroxybutyrateReadily available Weinreb amide, Oppolzer's sultam
Key Features Linear approach, late-stage macrolactonizationConvergent fragment coupling, Grubbs' catalyst for RCMHigh stereocontrol via INOC, convergent

Detailed Analysis of Synthetic Strategies

The First Total Synthesis by Smith and Omura: A Linear Approach with Yamaguchi Macrolactonization

The first total synthesis of this compound, accomplished by the groups of Smith and Omura, established the absolute stereochemistry of the natural product.[2] This synthesis is a classic example of a linear approach where the carbon backbone is constructed in a stepwise manner, culminating in a macrolactonization reaction to form the 16-membered ring.

The Yamaguchi macrolactonization is a powerful method for the formation of large-ring lactones from their corresponding hydroxy acids (seco-acids).[3][4]

  • Activation of the Carboxylic Acid: The seco-acid of this compound is dissolved in an anhydrous, non-polar solvent such as toluene (B28343). To this solution, 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine) are added at 0 °C. This reaction forms a mixed anhydride, which is highly activated towards nucleophilic attack.

  • Intramolecular Cyclization: A solution of 4-(dimethylamino)pyridine (DMAP) in toluene is then added slowly to the reaction mixture under high dilution conditions. The high dilution is crucial to favor the intramolecular cyclization over intermolecular polymerization. The reaction is typically heated to reflux to promote the macrolactonization.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the salt byproducts are removed by filtration. The organic layer is washed with aqueous acid and brine, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired macrolactone, this compound.

Smith_Omura_Synthesis cluster_fragments Fragment Synthesis cluster_assembly Assembly and Macrolactonization Roche_ester Roche ester C1_C9_fragment C1-C9 Fragment Roche_ester->C1_C9_fragment Several Steps Coupling Esterification C1_C9_fragment->Coupling C10_C15_fragment C10-C15 Fragment C10_C15_fragment->Coupling Seco_acid Seco-acid Coupling->Seco_acid Macrolactonization Yamaguchi Macrolactonization Seco_acid->Macrolactonization Macrosphelide_A This compound Macrolactonization->Macrosphelide_A Starting_Material_2 Chiral Pool Starting Material Starting_Material_2->C10_C15_fragment Several Steps Takahashi_Synthesis cluster_fragments Fragment Synthesis cluster_assembly Assembly and Cyclization Methyl_lactate Methyl (S)-(-)-lactate C1_C7_fragment C1-C7 Fragment Methyl_lactate->C1_C7_fragment Multiple Steps Fragment_Coupling Esterification C1_C7_fragment->Fragment_Coupling Methyl_hydroxybutyrate Methyl (S)-(+)-3-hydroxybutyrate C8_C15_fragment C8-C15 Fragment Methyl_hydroxybutyrate->C8_C15_fragment Multiple Steps C8_C15_fragment->Fragment_Coupling Diene_precursor Diene Precursor Fragment_Coupling->Diene_precursor RCM Ring-Closing Metathesis (RCM) Diene_precursor->RCM Macrocyclic_olefin Macrocyclic Olefin RCM->Macrocyclic_olefin Reduction Reduction Macrocyclic_olefin->Reduction Macrosphelide_A This compound Reduction->Macrosphelide_A Suh_Synthesis cluster_fragments Key Intermediate Synthesis cluster_assembly Final Assembly Starting_Materials Readily Available Starting Materials Acyclic_Precursor Acyclic Precursor Starting_Materials->Acyclic_Precursor Several Steps INOC Intramolecular Nitrile Oxide Cycloaddition (INOC) Acyclic_Precursor->INOC Bicyclic_Isoxazoline Bicyclic Isoxazoline INOC->Bicyclic_Isoxazoline Ring_Opening Reductive Ring Opening Bicyclic_Isoxazoline->Ring_Opening Key_Fragment Key Fragment Ring_Opening->Key_Fragment Fragment_Coupling Fragment Coupling Key_Fragment->Fragment_Coupling Seco_acid_formation Seco-acid Formation Fragment_Coupling->Seco_acid_formation Final_Macrolactonization Macrolactonization Seco_acid_formation->Final_Macrolactonization Macrosphelide_A This compound Final_Macrolactonization->Macrosphelide_A Other_Fragments Other Fragments Other_Fragments->Fragment_Coupling

References

Macrosphelide A: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. Macrosphelide A, a 16-membered macrolide of fungal origin, has emerged as a compound of interest due to its demonstrated cytotoxic and pro-apoptotic activities across various cancer cell lines. This guide provides a comparative overview of the in vitro efficacy of this compound against established anticancer drugs—doxorubicin, cisplatin, and paclitaxel (B517696)—supported by available experimental data.

Comparative Cytotoxicity Analysis

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and widely used chemotherapeutic agents against several cancer cell lines. It is crucial to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to inconsistencies in experimental conditions, such as incubation times.

CompoundCell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
This compound HepG2Hepatocellular Carcinoma96>12.5[1]
MCF-7Breast Adenocarcinoma96>12.5[1]
HL-60Promyelocytic Leukemia96>12.5*[1]
Doxorubicin HepG2Hepatocellular Carcinoma720.19 - 1.68[2][3]
MCF-7Breast Adenocarcinoma72~0.01
HL-60Promyelocytic Leukemia72Data Not Available
Cisplatin HepG2Hepatocellular Carcinoma72~7.0 (µg/ml)
MCF-7Breast Adenocarcinoma482.5 (µg/ml)
HL-60Promyelocytic Leukemia72~8.3
Paclitaxel HepG2Hepatocellular Carcinoma72Data Not Available
MCF-7Breast Adenocarcinoma72~0.0066
HL-60Promyelocytic Leukemia24Data Not Available

*Note: At a concentration of 12.5 µM, this compound resulted in 51.7%, 48.4%, and 54.6% cell viability in HepG2, MCF-7, and HL-60 cells, respectively, after 96 hours of incubation. A definitive IC50 value from a dose-response curve was not available in the reviewed literature. The IC50 values for doxorubicin, cisplatin, and paclitaxel are sourced from multiple studies with varying experimental protocols, which may affect direct comparability.

Experimental Protocols

The determination of cytotoxic activity, typically expressed as IC50 values, is a cornerstone of in vitro anticancer drug evaluation. The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compound (this compound or other anticancer drugs)

  • Vehicle control (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: A serial dilution of the test compound is prepared in complete culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with the vehicle control at the same concentration as the highest compound concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT reagent diluted in serum-free medium is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and targeting cancer cell metabolism.

Apoptotic Signaling Pathway of this compound

This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and upregulation of Fas expression, leading to the activation of a cascade of caspases.

G Macrosphelide_A This compound ROS ROS Generation Macrosphelide_A->ROS Fas_Expression Upregulation of Fas Expression Macrosphelide_A->Fas_Expression JNK JNK Activation ROS->JNK Caspase8 Caspase-8 Activation JNK->Caspase8 Fas_Expression->Caspase8 Bid_Cleavage Bid Cleavage Caspase8->Bid_Cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Pathway Bid_Cleavage->Mitochondria Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Targeting Cancer Metabolism

Recent studies have revealed that this compound can also disrupt the metabolic reprogramming often observed in cancer cells, a phenomenon known as the Warburg effect. It achieves this by directly inhibiting key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle.

G Macrosphelide_A This compound Inhibition_Glycolysis Inhibition Macrosphelide_A->Inhibition_Glycolysis inhibits Inhibition_TCA Inhibition Macrosphelide_A->Inhibition_TCA inhibits Glycolysis Glycolysis ENO1 ENO1 Glycolysis->ENO1 ALDOA ALDOA Glycolysis->ALDOA TCA_Cycle TCA Cycle FH FH TCA_Cycle->FH Inhibition_Glycolysis->ENO1 Inhibition_Glycolysis->ALDOA Reduced_Viability Reduced Cancer Cell Viability Inhibition_Glycolysis->Reduced_Viability Inhibition_TCA->FH Inhibition_TCA->Reduced_Viability

Caption: this compound's inhibition of key metabolic enzymes.

References

Unraveling the Molecular Mechanisms of Macrosphelide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Macrosphelide A, a 16-membered macrolide, has garnered significant interest in the scientific community for its diverse biological activities. Initially identified as an inhibitor of cell-cell adhesion, recent studies have unveiled a multi-faceted mode of action, positioning it as a promising candidate for further investigation in oncology and inflammation research. This guide provides a comprehensive comparison of the confirmed modes of action of this compound, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this intriguing natural product.

Confirmed Modes of Action: A Three-Pronged Approach

Current research confirms that this compound exerts its biological effects through at least three distinct, yet potentially interconnected, mechanisms:

  • Inhibition of Cell-Cell Adhesion: The pioneering discovery surrounding this compound was its ability to disrupt the adhesion of cancer cells to the endothelial lining. This is primarily achieved by interfering with the interaction between sialyl Lewis X (sLe(x)), a carbohydrate antigen expressed on the surface of cancer cells, and E-selectin, an adhesion molecule on endothelial cells. This inhibition is crucial in preventing the metastatic spread of cancer.

  • Targeting Cancer Metabolism: A more recently elucidated mechanism involves the simultaneous inactivation of three key enzymes involved in cancer cell metabolism: Alpha-Enolase (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH). By disrupting these central metabolic pathways, this compound selectively targets the high metabolic demands of cancer cells, leading to their demise.

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases, the key enzymes responsible for dismantling the cell.

Comparative Performance: this compound vs. Alternatives

To provide a clearer perspective on the efficacy of this compound, the following tables summarize its performance in key assays compared to other known inhibitors targeting similar pathways.

Table 1: Inhibition of Cell-Cell Adhesion

CompoundTargetCell LineAssayIC50Reference
This compound E-selectin/sLe(x) HL-60 / HUVEC Cell Adhesion Assay 3.5 µM [1]
Macrosphelide BE-selectin/sLe(x)HL-60 / HUVECCell Adhesion Assay36 µM[2]
GMI (a fungal protein)E-selectinE-selectin binding assay10 µg/mL
Uproleselan (GMI-1271)E-selectinE-selectin binding assay5-10 nM

Table 2: Inhibition of Metabolic Enzymes

CompoundTarget EnzymeCell LineInhibition at 100 µM (Relative to Control)IC50Reference
This compound ENO1 HepG2 0.72 Not Reported [3]
This compound ALDOA HepG2 0.78 Not Reported [3]
This compound FH HepG2 0.80 Not Reported [3]
SF2312ENO1~10 nM
EnzastaurinALDOA~5 µM
TempolFHNot Reported

Table 3: Induction of Apoptosis

CompoundCell LineAssayApoptotic Cells (%) at 500 µM (72h)Caspase-3/7 Activation (Fold Change)Reference
This compound HepG2 Annexin V/7-AAD ~14.1% (Late Apoptosis) Not Reported [3]
This compound HL-60 Annexin V/7-AAD ~27.8% (Early Apoptosis) Not Reported [3]
StaurosporineU-937Annexin V/PI>80% at 1 µM (6h)Significant increase
EtoposideU-937Annexin V/PI>70% at 25 µM (24h)Significant increase

Visualizing the Mechanisms

To further clarify the intricate processes involved in this compound's mode of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

G This compound Signaling Pathways cluster_0 Inhibition of Cell Adhesion cluster_1 Metabolic Inhibition cluster_2 Induction of Apoptosis Cancer Cell Cancer Cell sLe(x) sLe(x) Cancer Cell->sLe(x) Endothelial Cell Endothelial Cell E-selectin E-selectin Endothelial Cell->E-selectin sLe(x)->E-selectin Adhesion Macrosphelide A_adhesion This compound Macrosphelide A_adhesion->sLe(x) Glycolysis Glycolysis ENO1 ENO1 Glycolysis->ENO1 ALDOA ALDOA Glycolysis->ALDOA TCA Cycle TCA Cycle FH FH TCA Cycle->FH Macrosphelide A_metabolism This compound Macrosphelide A_metabolism->ENO1 Macrosphelide A_metabolism->ALDOA Macrosphelide A_metabolism->FH Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Macrosphelide A_apoptosis This compound Macrosphelide A_apoptosis->Extrinsic Pathway Macrosphelide A_apoptosis->Intrinsic Pathway

Caption: Modes of action of this compound.

G Experimental Workflow for Mode of Action Confirmation cluster_0 Cell Adhesion Assay cluster_1 Enzyme Inhibition Assay cluster_2 Apoptosis Assay HUVEC Culture HUVEC Culture LPS Activation LPS Activation HUVEC Culture->LPS Activation Co-culture Co-culture LPS Activation->Co-culture HL-60 Labeling HL-60 Labeling HL-60 Labeling->Co-culture Wash & Quantify Wash & Quantify Co-culture->Wash & Quantify Enzyme & MSPA Incubation Enzyme & MSPA Incubation Substrate Addition Substrate Addition Enzyme & MSPA Incubation->Substrate Addition Measure Product Formation Measure Product Formation Substrate Addition->Measure Product Formation Cell Treatment Cell Treatment Annexin V/PI Staining Annexin V/PI Staining Cell Treatment->Annexin V/PI Staining Caspase-Glo Assay Caspase-Glo Assay Cell Treatment->Caspase-Glo Assay Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry

Caption: Key experimental workflows.

Detailed Experimental Protocols

For researchers wishing to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.

Cell-Cell Adhesion Assay

Objective: To quantify the inhibition of cancer cell adhesion to endothelial cells by this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human promyelocytic leukemia cells (HL-60)

  • Lipopolysaccharide (LPS)

  • Calcein-AM fluorescent dye

  • This compound

  • Cell culture medium and supplements

  • 96-well plates

Protocol:

  • HUVEC Seeding and Activation:

    • Seed HUVECs in a 96-well plate and grow to confluence.

    • Activate the HUVEC monolayer by treating with LPS (1 µg/mL) for 4 hours to induce E-selectin expression.

  • HL-60 Cell Labeling:

    • Label HL-60 cells with Calcein-AM (5 µM) for 30 minutes at 37°C.

    • Wash the cells twice with PBS to remove excess dye.

  • Treatment and Co-culture:

    • Pre-incubate the activated HUVEC monolayer with varying concentrations of this compound for 1 hour.

    • Add the labeled HL-60 cells to the HUVEC monolayer and co-culture for 1 hour at 37°C.

  • Washing and Quantification:

    • Gently wash the wells with PBS to remove non-adherent HL-60 cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • Calculate the percentage of inhibition relative to the untreated control.

Enzyme Activity Assays (General Protocol)

Objective: To determine the inhibitory effect of this compound on the activity of ENO1, ALDOA, and FH.

Materials:

  • Purified recombinant human ENO1, ALDOA, or FH enzyme

  • Specific substrates for each enzyme (e.g., 2-phosphoglycerate for ENO1)

  • This compound

  • Assay buffer specific to each enzyme

  • 96-well UV-transparent plates

  • Spectrophotometer

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, the purified enzyme, and varying concentrations of this compound.

    • Incubate the mixture for a predetermined time (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Add the specific substrate to each well to start the enzymatic reaction.

  • Measurement:

    • Measure the change in absorbance or fluorescence over time, which corresponds to the rate of product formation, using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities and determine the percentage of inhibition caused by this compound.

    • If possible, determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • Cancer cell line of interest (e.g., HepG2, HL-60)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on their fluorescence signals.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Caspase-Glo® 3/7 Assay

Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with varying concentrations of this compound for the desired time.

  • Assay Reagent Addition:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours.

    • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis:

    • Calculate the fold change in caspase activity in treated cells compared to untreated controls.

References

Macrosphelide A: A Comparative Benchmarking Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide initially isolated from the fungus Microsphaeropsis sp., has garnered significant interest within the scientific community due to its diverse biological activities.[1] This guide provides a comprehensive comparison of this compound against other well-established macrolides—erythromycin, tacrolimus, and rapamycin (B549165)—in terms of their antibacterial, immunosuppressive, and anticancer properties. The information presented herein is supported by available experimental data to aid researchers in evaluating its potential for further investigation and drug development.

Executive Summary

This compound exhibits a distinct profile compared to other macrolides. While its antibacterial activity appears less potent than the classic antibiotic erythromycin, it demonstrates significant anti-adhesion and cytotoxic effects against various cancer cell lines. Its immunosuppressive properties, however, remain largely unexplored, presenting an opportunity for future research. This guide offers a side-by-side data comparison, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways to provide a foundational resource for researchers.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data available for this compound and the selected comparator macrolides. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is compiled from various sources.

Antibacterial Activity
CompoundOrganismMIC (µg/mL)Reference
This compound Gram-positive bacteria≤500[2]
Erythromycin Streptococcus pneumoniae0.06 - 0.125[3]
Staphylococcus aureus (MSSA)Potent activity reported[3]
Immunosuppressive Activity
CompoundAssayIC50Reference
This compound T-cell Proliferation / Cytokine ReleaseData not available
Tacrolimus T-cell ProliferationData available, but specific IC50 values vary depending on the study and conditions.

Note: The immunosuppressive effects of this compound have not been extensively studied. Further research into its impact on T-cell proliferation and cytokine production is warranted to understand its potential in this area.

Anticancer Activity
CompoundCell LineIC50 (µM)Reference
This compound Murine melanoma B16-F101.8
Human colon cancer DLD-12.9
Human lung cancer A5493.5
Human breast cancer MCF-74.2
Rapamycin Human lung cancer A549~0.1 (time-dependent)[4]
Human oral cancer Ca9-2210

Note: this compound demonstrates cytotoxic activity against several cancer cell lines. While direct comparisons with rapamycin are challenging due to differing experimental setups, the available data suggests rapamycin is generally more potent in the cell lines tested.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Adhesion Assay

This protocol is used to determine the inhibitory effect of a compound on the adhesion of cells to a substrate.

Materials:

  • 96-well tissue culture plates

  • Coating solution (e.g., fibronectin, 10 µg/mL in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Cell suspension (e.g., HL-60 cells)

  • Test compound (this compound)

  • Control vehicle (e.g., DMSO)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Coat the wells of a 96-well plate with the desired substrate and incubate for 1 hour at 37°C.

  • Wash the wells with PBS and block with blocking buffer for 30 minutes at 37°C.

  • Label the cell suspension with Calcein-AM.

  • Pre-incubate the labeled cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C.

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Calculate the percentage of adhesion inhibition relative to the vehicle control to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines

  • Complete culture medium

  • Test compound (e.g., this compound)

  • Control vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Western Blot Analysis for NF-κB Signaling Pathway

This protocol is used to detect changes in the expression or phosphorylation status of proteins involved in the NF-κB signaling pathway.

Materials:

  • Cell culture reagents

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the target proteins.

Mandatory Visualizations

Signaling Pathway Diagram

Macrosphelide_A_Apoptosis_Pathway Macrosphelide_A This compound Cell_Membrane ROS ↑ ROS Production Cell_Membrane->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start: Compound Selection (this compound & Comparators) Cell_Culture Cell Culture (Bacterial Strains, Immune Cells, Cancer Cell Lines) Start->Cell_Culture Assay_Selection Assay Selection Cell_Culture->Assay_Selection Antibacterial Antibacterial Assays (MIC Determination) Assay_Selection->Antibacterial Activity? Immunosuppressive Immunosuppressive Assays (T-cell Proliferation, Cytokine Analysis) Assay_Selection->Immunosuppressive Activity? Anticancer Anticancer Assays (MTT, Cell Adhesion) Assay_Selection->Anticancer Activity? Data_Analysis Data Analysis (IC50/MIC Calculation, Statistical Analysis) Antibacterial->Data_Analysis Immunosuppressive->Data_Analysis Anticancer->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Macrosphelide A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Macrosphelide A must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a compound with potential cytotoxic properties, all materials contaminated with this compound are to be treated as hazardous waste. This guide provides essential, step-by-step instructions for its proper disposal.

Core Disposal Protocol

The fundamental principle for managing this compound waste is segregation and specialized disposal. Never dispose of this compound or its contaminated materials in general laboratory trash or down the drain.

Step 1: Waste Segregation and Collection

Proper segregation is the initial and most critical step in the safe disposal of this compound.

  • Designated Waste Containers : All waste contaminated with this compound, including unused compounds, solutions, contaminated personal protective equipment (PPE), and labware, must be collected in clearly labeled, leak-proof containers. These containers should be specifically designated for "cytotoxic" or "chemotherapeutic" waste and are often color-coded, typically yellow or purple, in accordance with institutional and local regulations.[1][2][3]

  • Sharps : Needles, scalpels, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.[2]

Step 2: Handling Different Forms of Waste

The specific form of the this compound waste dictates the precise handling and disposal method.

Waste TypeDisposal Procedure
Unused or Expired this compound Collect in the original vial or a compatible, sealed container. This is considered "bulk" chemotherapy waste and must be placed in a designated, rigid, and leak-proof cytotoxic waste container.[3]
Contaminated Labware (e.g., vials, pipettes, flasks) All labware that has come into direct contact with this compound should be collected in the designated cytotoxic waste container. Do not attempt to clean and reuse unless a validated decontamination procedure is in place.
Contaminated PPE (e.g., gloves, gowns) Place all used PPE in a yellow or purple bag designated for cytotoxic waste. This is considered "trace" chemotherapy waste.[2][3]
Liquid Waste (e.g., solutions, cell culture media) Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled container designated for cytotoxic chemical waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.
Spill Cleanup Materials Any materials used to clean a spill of this compound (e.g., absorbent pads, wipes) must be disposed of as cytotoxic waste in the designated containers.[3]

Step 3: Final Disposal

  • Incineration : The universally recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[1][3] This process ensures the complete destruction of the hazardous compound.

  • Licensed Waste Carrier : Your institution must use a licensed hazardous waste carrier for the transportation and disposal of cytotoxic waste. Ensure that all containers are securely sealed and properly labeled before collection.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

A Generation of this compound Waste B Segregate at Point of Generation A->B C Solid Waste (Non-Sharps) B->C D Sharps Waste B->D E Liquid Waste B->E F Place in Labeled, Leak-Proof Cytotoxic Waste Container (Yellow/Purple) C->F G Place in Labeled, Puncture-Resistant Cytotoxic Sharps Container (Yellow/Purple) D->G H Collect in Labeled, Leak-Proof Cytotoxic Liquid Waste Container E->H I Store in Designated Hazardous Waste Accumulation Area F->I G->I H->I J Collection by Licensed Hazardous Waste Carrier I->J K High-Temperature Incineration J->K

Disposal Workflow for this compound

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including double gloves, a lab coat or gown, and eye protection, when handling this compound and its associated waste.

  • Training : Ensure all personnel handling this compound are trained in the proper handling and disposal of cytotoxic compounds.[1]

  • Institutional Guidelines : Always follow your institution's specific policies and procedures for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any questions or clarification.

References

Navigating the Safe Handling of Macrosphelide A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-Laden Approach

Given the absence of specific toxicity data, a cautious approach to personal protective equipment is essential. The following table summarizes the recommended PPE for handling Macrosphelide A in solid form or in solution.

Body Part Required PPE Standard Purpose
Hands Chemical-resistant gloves (e.g., Nitrile)ASTM F739To prevent skin contact.
Body Laboratory coat---To protect skin and clothing from contamination.
Eyes Safety glasses with side shields or gogglesANSI Z87.1To protect eyes from splashes.
Respiratory Chemical fume hood---To prevent inhalation of powders or aerosols.

Operational Plan: From Receipt to Experimentation

A structured operational plan ensures minimal exposure and maintains a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage location should be clearly labeled and accessible only to authorized personnel.

Handling and Preparation:

  • All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Before use, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing papers for handling the solid compound.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

Disposal Plan: Managing and Mitigating Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is known.

Disposal Procedure:

  • All waste must be disposed of through the institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Protocols and Visual Guides

To further aid in the safe handling and application of this compound, the following diagrams illustrate a general experimental workflow and its known biological activity.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Gather Materials b->c d Weigh Solid this compound c->d e Prepare Solution d->e f Conduct Experiment e->f g Decontaminate Work Area f->g h Segregate Waste g->h i Dispose of Waste via EHS h->i

Caption: General experimental workflow for handling this compound.

This compound has been identified as an inhibitor of cell-cell adhesion. Specifically, it has been shown to inhibit the adhesion of HL-60 cells to human umbilical vein endothelial cells (HUVEC).[1] This activity is crucial for its potential as an anti-inflammatory or anti-metastatic agent.

G This compound Signaling Pathway: Inhibition of Cell Adhesion HL60 HL-60 Cells Adhesion Cell Adhesion HL60->Adhesion HUVEC HUVEC Cells HUVEC->Adhesion MacroA This compound MacroA->Inhibition Inhibition->Adhesion

Caption: Inhibition of HL-60 and HUVEC cell adhesion by this compound.

While one study indicated that this compound exhibited no acute toxicity in mice at a dose of 200 mg/kg, this information is not a substitute for a comprehensive toxicological assessment.[2] Therefore, treating this compound with the care afforded to a compound of unknown toxicity is the most prudent course of action. Researchers should always consult their institution's environmental health and safety department for guidance on handling and disposing of novel chemical compounds.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.